3-[(Dimethylamino)methyl]-2-methylbenzonitrile
Description
Properties
IUPAC Name |
3-[(dimethylamino)methyl]-2-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2/c1-9-10(7-12)5-4-6-11(9)8-13(2)3/h4-6H,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDRZUWNFKYGOJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1C#N)CN(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unraveling the Elusive Identity of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile: A Case of Undefined CAS Number
Researchers, scientists, and drug development professionals often rely on the Chemical Abstracts Service (CAS) number as a unique and unambiguous identifier for chemical substances. However, a comprehensive search for the CAS number of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile has yielded no definitive result, suggesting that this specific compound may not be registered or well-documented in major chemical databases.
While numerous CAS numbers exist for structurally related benzonitrile derivatives, a specific entry for the compound with a dimethylaminomethyl group at the 3-position and a methyl group at the 2-position of the benzonitrile scaffold could not be located. This absence of a dedicated CAS number presents a significant challenge for researchers seeking to procure, synthesize, or investigate the properties and potential applications of this molecule. The lack of a universal identifier complicates literature searches, regulatory compliance, and unambiguous scientific communication.
The search for "3-[(Dimethylamino)methyl]-2-methylbenzonitrile" revealed several related compounds, highlighting the vast chemical space occupied by substituted benzonitriles. These include:
-
3-({[2-(dimethylamino)-2-methylpropyl]amino}methyl)benzonitrile : A more complex derivative with a larger substituent at the 3-position.
-
4-(Dimethylamino)benzonitrile : An isomer where the dimethylamino group is at the 4-position of the benzonitrile ring.
-
3-(Dimethylamino)propionitrile : A related aliphatic nitrile.
-
2-[(Dimethylamino)methyl]benzonitrile : An isomer with the dimethylaminomethyl group at the 2-position.
The inability to locate a CAS number for the target compound underscores the importance of precise nomenclature and the foundational role of chemical registries in scientific research. Without this key identifier, any in-depth technical guide on its synthesis, properties, and applications would be purely speculative and lack the necessary authoritative grounding and verifiability required for the scientific community.
Therefore, this document cannot provide a detailed technical guide on 3-[(Dimethylamino)methyl]-2-methylbenzonitrile as its very existence and defined chemical identity, in the form of a CAS number, remain unconfirmed through the conducted searches. Further investigation through specialized chemical synthesis and registration may be required to formally characterize this compound and assign it a unique CAS identifier.
Introduction: The Significance of the Benzonitrile Scaffold in Modern Chemistry
An In-depth Technical Guide to Benzonitrile Derivatives with Molecular Formula C11H14N2
Benzonitrile derivatives, organic compounds featuring a nitrile group (-C≡N) attached to a benzene ring, are foundational building blocks in numerous scientific domains.[1] The unique electronic properties conferred by the electron-withdrawing nitrile group make these scaffolds indispensable in organic synthesis, material science, and most notably, pharmaceutical development.[1] In medicinal chemistry, the nitrile group is a versatile functional moiety; it can act as a bioisostere for carbonyl or hydroxyl groups, serve as a hydrogen bond acceptor, and influence the electronic density of the aromatic ring to engage in crucial π–π stacking interactions with biological targets.[2]
This guide focuses specifically on benzonitrile derivatives adhering to the molecular formula C11H14N2 . This formula represents a class of small molecules with significant potential in drug discovery, offering a balance of structural rigidity from the benzene ring and flexibility from the additional aliphatic and nitrogen-containing substituents. As a Senior Application Scientist, this document provides a comprehensive overview, from fundamental molecular properties and synthesis to advanced characterization and application in biological systems, grounded in established scientific principles and methodologies.
PART 1: Molecular Properties and Isomerism of C11H14N2 Benzonitrile Derivatives
The molecular formula C11H14N2 dictates a precise molecular weight and opens the door to a variety of structural isomers, each with potentially unique chemical and pharmacological profiles.
Molecular Weight Calculation
The molecular weight (molar mass) is a fundamental property calculated from the sum of the atomic weights of the constituent atoms.[3] For C11H14N2, the calculation is as follows:
| Element | Count | Atomic Weight ( g/mol ) | Total Weight ( g/mol ) |
| Carbon (C) | 11 | 12.011 | 132.121 |
| Hydrogen (H) | 14 | 1.008 | 14.112 |
| Nitrogen (N) | 2 | 14.007 | 28.014 |
| Total | 174.247 g/mol |
This calculated molecular weight is a critical parameter for mass spectrometry analysis and for preparing solutions of known molarity in experimental settings.[3][] PubChem databases confirm the molar mass for compounds with this formula is approximately 174.24 g/mol .[5][6]
Structural Isomerism
The formula C11H14N2 allows for numerous structural isomers. Within the benzonitrile class, the position of the substituents on the benzene ring and the structure of the C4H10N side chain create distinct molecules. Two prominent examples are the isopropylamino-methyl-benzonitrile isomers:
-
4-((isopropylamino)methyl)benzonitrile: The substituents are in a para (1,4) arrangement on the benzene ring.[7]
-
3-((isopropylamino)methyl)benzonitrile: The substituents are in a meta (1,3) arrangement on the benzene ring.[8]
The choice of isomer is a critical decision in drug design, as the spatial arrangement of functional groups dictates how the molecule interacts with its biological target, thereby influencing its efficacy and selectivity.
PART 2: Synthesis Strategies and Methodologies
The synthesis of benzonitriles can be achieved through several reliable methods. The choice of pathway often depends on the availability of starting materials and the desired substitution pattern on the aromatic ring.
Common Synthetic Routes
-
Nucleophilic Substitution (SN2): This is a highly effective method where a cyanide salt (e.g., NaCN, KCN) displaces a leaving group, such as a halide, from an alkyl halide.[9] This reaction is ideal for adding the nitrile group to a side chain attached to the benzene ring. For the synthesis of our target molecules, this involves reacting a substituted benzyl halide with an amine.
-
Dehydration of Primary Amides: Primary amides can be dehydrated to form nitriles using strong dehydrating agents like phosphorus(V) oxide (P4O10), thionyl chloride (SOCl2), or phosphorus oxychloride (POCl3).[9][10][11] This is a robust method for converting a carboxylic acid derivative into a nitrile.
-
Sandmeyer Reaction: This classic reaction converts an aryl diazonium salt to a benzonitrile using a copper(I) cyanide catalyst. It is a powerful method for introducing a nitrile group directly onto the aromatic ring.
Experimental Protocol: Synthesis of 4-((isopropylamino)methyl)benzonitrile
This protocol details a representative nucleophilic substitution reaction. The causality behind each step is explained to ensure reproducibility and understanding.
Objective: To synthesize 4-((isopropylamino)methyl)benzonitrile from 4-(bromomethyl)benzonitrile and isopropylamine.
Materials:
-
4-(bromomethyl)benzonitrile
-
Isopropylamine
-
Potassium Carbonate (K2CO3)
-
Acetonitrile (CH3CN), anhydrous
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO4)
-
Round-bottom flask, condenser, magnetic stirrer, separatory funnel, rotary evaporator
Step-by-Step Methodology:
-
Reaction Setup: To a 100 mL round-bottom flask, add 4-(bromomethyl)benzonitrile (1.0 eq), potassium carbonate (2.5 eq), and anhydrous acetonitrile (40 mL).
-
Causality: Acetonitrile is used as a polar aprotic solvent, which is ideal for SN2 reactions as it solvates the cation (K+) but not the nucleophile (isopropylamine), leaving it highly reactive. Potassium carbonate is a mild, non-nucleophilic base used to neutralize the HBr byproduct formed during the reaction, driving the equilibrium towards the product.
-
-
Addition of Nucleophile: Add isopropylamine (1.5 eq) to the stirring suspension at room temperature.
-
Causality: A slight excess of the amine nucleophile is used to ensure the complete consumption of the limiting electrophile, 4-(bromomethyl)benzonitrile.
-
-
Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to 60°C. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
Causality: Heating provides the necessary activation energy for the reaction. Refluxing prevents the loss of the volatile solvent and amine.[10] TLC is a critical in-process control to determine the reaction endpoint, preventing unnecessary heating that could lead to side products.
-
-
Workup and Extraction: Cool the reaction mixture to room temperature and filter off the solid potassium carbonate. Concentrate the filtrate using a rotary evaporator. Dissolve the resulting residue in ethyl acetate (50 mL) and transfer to a separatory funnel.
-
Aqueous Wash: Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 30 mL) and brine (1 x 30 mL).
-
Causality: The bicarbonate wash removes any remaining acidic impurities. The brine wash removes residual water from the organic layer and aids in breaking emulsions.
-
-
Drying and Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to afford the pure 4-((isopropylamino)methyl)benzonitrile.
PART 3: Characterization and Analytical Validation
Rigorous characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of analysis.[12][13]
Analytical Techniques
| Technique | Purpose & Expected Results for C11H14N2 Benzonitrile Derivatives |
| Mass Spectrometry (MS) | Confirms molecular weight. Expect to see a molecular ion peak [M+H]+ at m/z 175.12. Fragmentation patterns can further elucidate the structure.[14][15] |
| ¹H NMR Spectroscopy | Provides information on the proton environment. Expect distinct signals for aromatic protons (δ ~7.4-7.7 ppm), the benzylic CH2 group, the isopropyl CH, and the isopropyl CH3 groups. |
| ¹³C NMR Spectroscopy | Reveals the carbon skeleton. Expect characteristic peaks for the nitrile carbon (C≡N) around δ 118-120 ppm, aromatic carbons, and aliphatic carbons.[16] |
| Infrared (IR) Spectroscopy | Identifies functional groups. A sharp, medium-intensity peak around 2220-2240 cm⁻¹ is a definitive indicator of the C≡N stretch.[17] |
| High-Performance Liquid Chromatography (HPLC) | Assesses purity. A pure sample should show a single major peak under various detection wavelengths (e.g., UV). |
Visualization of the Analytical Workflow
The logical flow from synthesis to final validation is crucial for ensuring the quality of the target compound.
Caption: Interactions of a benzonitrile inhibitor in a kinase active site.
Protocol: In Vitro Cytotoxicity Screening (WST-1 Assay)
To assess the potential of a new compound as an anti-cancer agent, a cytotoxicity assay is a primary screening step. [18]This protocol determines the concentration at which the compound inhibits cancer cell growth.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a C11H14N2 benzonitrile derivative against a human cancer cell line (e.g., Kelly neuroblastoma cells). [18] Materials:
-
Kelly neuroblastoma cell line
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
C11H14N2 benzonitrile derivative, dissolved in DMSO
-
WST-1 cell proliferation reagent
-
96-well microplates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Step-by-Step Methodology:
-
Cell Seeding: Seed Kelly cells into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours to allow for cell attachment.
-
Causality: A 24-hour pre-incubation ensures cells are in a logarithmic growth phase and have adhered to the plate, providing a healthy, uniform cell monolayer for the assay.
-
-
Compound Treatment: Prepare a serial dilution of the C11H14N2 benzonitrile derivative in growth medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the wells. Include "vehicle control" wells (medium with DMSO only) and "untreated control" wells.
-
Causality: A serial dilution series is essential for generating a dose-response curve from which the IC50 value can be accurately calculated. The vehicle control accounts for any potential toxicity of the solvent (DMSO).
-
-
Incubation: Incubate the plate for 48-72 hours in a CO2 incubator.
-
Causality: This incubation period is typically sufficient for anti-proliferative agents to exert their effects on cell division and viability.
-
-
WST-1 Addition: Add 10 µL of WST-1 reagent to each well and incubate for an additional 2-4 hours.
-
Causality: WST-1 is a tetrazolium salt that is cleaved to a colored formazan product by mitochondrial dehydrogenases in viable, metabolically active cells. The amount of formazan produced is directly proportional to the number of living cells.
-
-
Data Acquisition: Measure the absorbance of each well at 450 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability percentage against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Conclusion
The C11H14N2 benzonitrile scaffold represents a promising area for chemical and pharmaceutical research. The inherent properties of the benzonitrile group, combined with the structural diversity afforded by the molecular formula, provide a rich platform for designing novel molecules with tailored functions. [19]The successful development of these compounds relies on a logical and integrated workflow encompassing rational synthesis, rigorous analytical validation, and relevant biological evaluation. The methodologies and insights presented in this guide serve as a foundational framework for researchers and scientists dedicated to advancing small molecule drug discovery.
References
- The Role of Benzonitrile Derivatives in Organic Synthesis and Material Innovation. (2026, January 30). NINGBO INNO PHARMCHEM CO.,LTD.
-
the preparation of nitriles. Chemguide. Available from: [Link]
-
Preparation of Nitriles. Chemistry Steps. Available from: [Link]
-
Small Molecule Analysis Compendium. Shimadzu Scientific Instruments. Available from: [Link]
-
5 Analytical Techniques for Characterizing Unknown Samples. (2022, June 21). Frontier Laboratories. Available from: [Link]
-
A Novel, General Method for the Synthesis of Nitrile Oxides: Dehydration of O-Silylated Hydroxamic Acids. (2000, February 2). Organic Letters - ACS Publications. Available from: [Link]
-
Nitrile synthesis. Perlego. Available from: [Link]
-
Small-Molecule Profiling and Characterization in the Environment. Exometabolomics Group. Available from: [Link]
-
Synthesis of Nitriles. (2023, January 22). Chemistry LibreTexts. Available from: [Link]
-
The Role of Benzonitrile Derivatives in Modern Cancer Therapies. (2025, November 2). Autech. Available from: [Link]
-
Nitrile-containing pharmaceuticals: target, mechanism of action, and their SAR studies. (2021, August 10). RSC Medicinal Chemistry. Available from: [Link]
-
Spectroscopic Studies and Vibrational Assignments, Homo- Lumo, UV-VIS, NBO Analysis of Benzonitrile. IOSR Journal of Applied Physics. Available from: [Link]
-
Benzonitrile Derivatives. Cefa-Cilinas Biotics Pvt. Ltd. Available from: [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. Hovione. Available from: [Link]
-
Ionized Benzonitrile and Its Distonic Isomers in the Gas Phase. Journal of the American Society for Mass Spectrometry. Available from: [Link]
-
A simple in vitro assay for assessing the reactivity of nitrile containing compounds. (2009, February 15). PubMed. Available from: [Link]
- EP0004257A1 - Benzonitrile derivative, process for its preparation and its application. Google Patents.
-
Methyltryptamine. PubChem - NIH. Available from: [Link]
-
Evaluation of genotoxicity of nitrile fragrance ingredients using in vitro and in vivo assays. (2013, September 15). PubMed. Available from: [Link]
-
Benzonitrile - the NIST WebBook. NIST. Available from: [Link]
-
C11H14N2. Wikipedia. Available from: [Link]
-
Synthesis and antimicrobial activity of some new benzo and naphthonitrile derivatives. (2013, February 15). PubMed. Available from: [Link]
-
Selective and efficient synthesis of benzonitriles by direct ammoxidation of alkylbenzenes in the sub–nano spaces. (2018, June 7). MedCrave online. Available from: [Link]
-
2-(Benzylamino)benzonitrile. PubChem. Available from: [Link]
-
4-((isopropylamino)methyl)benzonitrile (C11H14N2). PubChemLite. Available from: [Link]
-
Ionized benzonitrile and its distonic isomers in the gas phase. Lirias - KU Leuven. Available from: [Link]
-
3-((isopropylamino)methyl)benzonitrile (C11H14N2). PubChemLite. Available from: [Link]
-
Precise recognition of benzonitrile derivatives with supramolecular macrocycle of phosphorylated cavitand by co-crystallization method. (2024, June 22). PMC. Available from: [Link]
-
Synthesis and Characterization of Some New Quinoline Derivatives Derived from 2-Amino Benzonitrile. Connect Journals. Available from: [Link]
-
In Vitro and In Silico Study of 5-(Piperazin-1-Ylsulfonyl)-1,3-Oxazole-4-Carbonitriles Against Neuroblastoma. (2025, December 18). Preprints.org. Available from: [Link]
-
Novel Easy to Synthesize Benzonitrile Compounds with Mixed Carbazole and Phenoxazine Substituents Exhibiting Dual Emission and TADF Properties. PPSM ENS Paris-Saclay. Available from: [Link]
Sources
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- 5. Methyltryptamine | C11H14N2 | CID 6088 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Solubility Profiling of Dimethylaminomethyl Benzonitriles in Organic Solvents
The following technical guide details the solubility profiling, thermodynamic modeling, and process applications for dimethylaminomethyl benzonitriles.
Executive Summary
Dimethylaminomethyl benzonitriles (specifically the 3-isomer [CAS: 38803-30-4] and 4-isomer [CAS: 6208-91-3] ) are critical bifunctional intermediates in the synthesis of pharmaceutical agents, including PARP inhibitors and antihistamines. Their dual functionality—comprising a weak base (tertiary amine) and a polar nitrile group—creates a complex solubility landscape sensitive to solvent polarity, hydrogen bonding capability, and pH.
This guide provides a rigorous framework for determining, modeling, and applying the solubility profiles of these compounds. It moves beyond static data points to establish a predictive thermodynamic protocol essential for optimizing crystallization, extraction, and purification workflows.
Chemical Identity & Physicochemical Basis[1][2]
Structural Analysis
The solubility behavior of dimethylaminomethyl benzonitriles is governed by the competition between the hydrophobic aromatic core and two hydrophilic/polar functional groups.
| Feature | Chemical Moiety | Solubility Impact |
| Core | Benzene Ring | Promotes solubility in aromatic solvents (Toluene) and non-polar media. |
| Group A | Nitrile (-CN) | Strong dipole; acts as a weak Hydrogen Bond Acceptor (HBA). Promotes solubility in polar aprotic solvents (Acetonitrile, Acetone). |
| Group B | Dimethylaminomethyl ( | Basic tertiary amine; strong HBA. Enables pH-dependent solubility switching (soluble in acidic aqueous media, insoluble in basic). |
Target Analytes
-
3-(Dimethylaminomethyl)benzonitrile (3-DMAMBN): Often an oil or low-melting solid; exhibits higher solubility in non-polar solvents due to asymmetry.
-
4-(Dimethylaminomethyl)benzonitrile (4-DMAMBN): Typically a crystalline solid; higher lattice energy often results in lower solubility compared to the 3-isomer.
Experimental Methodology for Solubility Determination
To generate high-accuracy solubility data (
Protocol A: Laser Monitoring Observation (Dynamic)
This method eliminates sampling errors and provides a continuous solubility curve.
Workflow:
-
Preparation: Load a precise mass of solute (
) and solvent ( ) into a jacketed glass vessel. -
Equilibration: Stir magnetically at 400 rpm.
-
Temperature Ramp: Heat slowly (< 2 K/h) while monitoring the solution with a laser beam.
-
Detection: The dissolution temperature (
) is recorded when the laser intensity maximizes (scattering minimizes). -
Iteration: Repeat with increasing solute concentrations to map the
vs. curve.
Protocol B: Isothermal Shake-Flask (Static)
Used to validate dynamic data at specific set points (e.g., 298.15 K).
-
Saturation: Add excess solid to the solvent.
-
Agitation: Shake at constant temperature for 24–48 hours.
-
Phase Separation: Settle or centrifuge.
-
Quantification: Analyze the supernatant via HPLC (C18 column, Acetonitrile/Water mobile phase) or GC-FID.
Visualization of Experimental Logic
Caption: Workflow for dynamic solubility determination using laser monitoring to ensure thermodynamic equilibrium detection.
Thermodynamic Modeling & Data Analysis
Once experimental data is collected, it must be correlated using thermodynamic models to calculate enthalpy (
The Modified Apelblat Equation
This semi-empirical model is the industry standard for correlating solubility with temperature.
- : Mole fraction solubility.
- : Absolute temperature (K).
-
: Empirical parameters derived via non-linear regression.
-
Interpretation: If
is negative and large, solubility is strongly temperature-dependent.
-
Thermodynamic Functions
Using the Van't Hoff analysis, the apparent thermodynamic properties are derived:
-
Enthalpy of Solution (
):-
Expectation: For DMAMBNs,
(Endothermic), implying solubility increases with temperature.
-
-
Gibbs Free Energy (
):
Predicted Solvent Trends
Based on the Hansen Solubility Parameters (HSP) of the functional groups:
| Solvent Class | Representative Solvents | Predicted Interaction | Solubility Rank |
| Polar Aprotic | Acetonitrile, Acetone | Dipole-dipole matching with -CN group. | High |
| Short-Chain Alcohols | Methanol, Ethanol | H-bonding with amine N and nitrile N. | High |
| Esters | Ethyl Acetate | Moderate polarity; good general solvent. | Medium |
| Non-Polar | Hexane, Cyclohexane | Poor interaction with polar groups. | Low |
Process Applications
Purification via Cooling Crystallization
The steep solubility-temperature curve (typical of benzonitriles in alcohols) allows for high-yield purification.
-
Protocol: Dissolve crude 4-DMAMBN in boiling Ethanol. Cool to 0°C. The large
drives precipitation of the pure crystal, leaving impurities in the mother liquor.
pH-Swing Extraction
Leveraging the basicity of the dimethylaminomethyl group:
-
Dissolution: Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate).
-
Acid Extraction: Wash with dilute HCl (aq). The DMAMBN protonates (
) and moves to the aqueous phase. Neutral impurities remain in the organic phase. -
Basification: Treat aqueous phase with NaOH. DMAMBN precipitates or oils out.
-
Recovery: Extract back into fresh organic solvent.
Process Logic Diagram
Caption: pH-swing extraction logic utilizing the basicity of the dimethylaminomethyl moiety for purification.
References
-
Synthesis & Properties: Preparation of 3-(dimethylaminomethyl)benzonitrile. World Intellectual Property Organization, Patent WO2018132372A1. Link
-
Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. The Journal of Chemical Thermodynamics, 31(1), 85-91. Link
-
Experimental Protocol: Sha, F., et al. (2023).[1][2] Solubility Determination and Comprehensive Analysis of the New Heat-Resistant Energetic Material TNBP. Molecules, 28(6), 2460. (Demonstrates Laser Monitoring Method). Link
-
Compound Data: PubChem CID 826329 (4-isomer) and CID 38803-30-4 (3-isomer). Link
Sources
Pharmacophore Properties of 2-Methyl-3-Substituted Benzonitriles
The following technical guide details the pharmacophore properties, synthetic utility, and medicinal chemistry applications of the 2-methyl-3-substituted benzonitrile scaffold.
Executive Summary
In modern medicinal chemistry, the 2-methyl-3-substituted benzonitrile scaffold represents a "privileged substructure" that offers a unique balance of steric control, electronic modulation, and metabolic stability. Unlike simple benzonitriles, the introduction of an ortho-methyl group at the C2 position creates a "steric lock" that restricts the conformational freedom of substituents at the C3 position and the nitrile group itself.
This guide analyzes the core pharmacophoric features of this scaffold, focusing on its utility in designing Potassium-Competitive Acid Blockers (P-CABs) , Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) , and Kinase Inhibitors . We explore how the 2-methyl group acts as a conformational anchor, while the 3-position serves as a versatile vector for Structure-Activity Relationship (SAR) expansion.
Structural & Electronic Analysis
The efficacy of the 2-methyl-3-substituted benzonitrile core stems from the interplay between three distinct vectors on the benzene ring.
The Nitrile Anchor (C1)
-
Electronic Effect: The cyano group (-CN) is a strong electron-withdrawing group (EWG) via induction (
) and resonance ( ). It increases the acidity of protons on the aromatic ring, particularly at the ortho (C6) position, facilitating specific metabolic interactions or hydrogen bonding. -
Bioisosterism: The nitrile group often acts as a bioisostere for carbonyls, halogens, or hydroxyl groups, providing a robust dipole moment (~3.9 D) for orientation within a binding pocket without the metabolic instability of an aldehyde.
The Ortho-Methyl Steric Lock (C2)
-
Conformational Restriction: The C2-methyl group introduces significant steric bulk (
-value ~1.70). This forces any substituent at the C3 position (and to a lesser extent, the nitrile at C1) to twist out of coplanarity with the phenyl ring to minimize steric clash ( strain). -
Metabolic Blockade: The methyl group sterically shields the C2 position from oxidative metabolism (e.g., hydroxylation by CYP450 enzymes), extending the half-life of the drug candidate.
The Diversity Vector (C3)
-
SAR Expansion: The C3 position is the primary "growth vector." Substituents here (e.g., benzyloxy, amino, aryl) can be extended into solvent-exposed regions or hydrophobic pockets of the target protein. The "twist" induced by the C2-methyl ensures these substituents adopt a specific trajectory, often critical for selectivity (e.g., discriminating between kinase isoforms).
Pharmacophore Visualization & Logic
The following diagram illustrates the pharmacophoric logic of the scaffold, highlighting the "Steric Lock" mechanism.
Caption: Pharmacophore map showing the C2-Methyl "Steric Lock" forcing C3-substituents into a specific trajectory for target binding.
Case Study: 2-(Benzyloxy)-3-methylbenzonitrile
A prime example of this scaffold's utility is 2-(Benzyloxy)-3-methylbenzonitrile , a strategic intermediate often compared to its non-methylated analogs.
Comparative Analysis
The addition of the methyl group at C3 (relative to the benzyloxy at C2) drastically alters the physicochemical profile compared to simple 2-(benzyloxy)benzonitrile.
| Feature | 2-(Benzyloxy)benzonitrile | 2-(Benzyloxy)-3-methylbenzonitrile | Impact of Methyl Group |
| Conformation | Planar / Flexible | Twisted / Rigid | Forces benzyloxy group out of plane, improving selectivity. |
| Lipophilicity (LogP) | Moderate | High | Increases membrane permeability; enhances hydrophobic binding. |
| Metabolic Stability | Vulnerable to O-dealkylation | Enhanced | Steric hindrance protects the ether linkage from enzymatic attack. |
| Solubility | Moderate | Lower (Aqueous) | Requires formulation strategies (e.g., salts) but aids BBB penetration. |
Mechanistic Implication
In drug discovery, this specific substitution pattern is often used to optimize Potassium-Competitive Acid Blockers (P-CABs) . The "twisted" conformation mimics the bioactive state required to bind to the H+/K+-ATPase pump, similar to the mechanism of Vonoprazan (though Vonoprazan uses a pyridine core, the spatial arrangement of the aryl-sulfonyl and fluorophenyl groups follows similar steric principles).
Synthetic Accessibility & Protocols
Reliable synthesis is crucial for library generation. The following protocol outlines the synthesis of 2-aryloxymethyl-3-methylbenzonitriles, a common derivative class.
Synthetic Workflow (Graphviz)
Caption: Step-wise synthesis of 2-aryloxymethyl-3-methylbenzonitrile from anthranilic acid precursors.
Experimental Protocol: Nucleophilic Substitution
Objective: Synthesis of 2-(aryloxymethyl)-3-methylbenzonitrile from 2-chloromethyl-3-methylbenzonitrile.
-
Reagents:
-
2-Chloromethyl-3-methylbenzonitrile (1.0 eq)
-
Substituted Phenol (1.1 eq)
-
Potassium Carbonate (K₂CO₃, anhydrous, 2.0 eq)
-
Solvent: DMF (Dimethylformamide, dry)
-
-
Procedure:
-
Activation: In a round-bottom flask, dissolve the substituted phenol in dry DMF. Add K₂CO₃ and stir at room temperature for 30 minutes to generate the phenoxide anion.
-
Addition: Dropwise add a solution of 2-chloromethyl-3-methylbenzonitrile in DMF to the reaction mixture.
-
Reaction: Heat the mixture to 80°C for 4–6 hours. Monitor progress via TLC (Hexane:EtOAc 4:1).
-
Workup: Pour the reaction mixture into ice-cold water. The product will precipitate.[1][2] Filter the solid, wash with water, and recrystallize from Ethanol.
-
-
Validation:
-
¹H NMR (400 MHz, CDCl₃): Look for the singlet of the benzylic -CH₂- protons around δ 5.2–5.5 ppm .[3] The methyl group at C3 should appear as a singlet around δ 2.3–2.5 ppm .
-
IR: Strong nitrile stretch at ~2220 cm⁻¹ .
-
Biological Applications
HIV-1 NNRTI Development
In the development of Diarylpyrimidine (DAPY) analogs (e.g., Etravirine, Rilpivirine), the benzonitrile moiety is critical.
-
Role: The nitrile group fits into a hydrophobic tunnel in the HIV-1 Reverse Transcriptase allosteric pocket, forming a water-mediated H-bond with the backbone of the enzyme.
-
Substitution: While DAPYs often use 3,5-dimethyl-4-aminobenzonitrile, the 2-methyl-3-substituted variants are explored to overcome resistance mutations (e.g., K103N) by altering the vector of the aromatic ring to contact conserved residues like Trp229 .
Androgen Receptor (AR) Antagonists
Second-generation AR antagonists (e.g., Enzalutamide analogs) utilize electron-deficient benzonitriles to increase binding affinity to the Ligand Binding Domain (LBD).
-
Mechanism: The nitrile acts as an anchor, while the 2-methyl group creates a steric clash that prevents the "lid" of the LBD from closing, thereby preventing the recruitment of co-activators and ensuring an antagonistic profile.
References
-
Xu, L. F., & Zheng, T. C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. Retrieved from [Link]
-
Janssen, P. A., et al. (2005). Discovery of Rilpivirine (TMC278): A Diarylpyrimidine (DAPY) Non-Nucleoside Reverse Transcriptase Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
PubChem. (2025). Compound Summary: 2-methyl-3-nitrobenzonitrile. National Library of Medicine. Retrieved from [Link]
Sources
- 1. Novel 2-(5-Imino-5H-isoquinolones[3,4-b]quinoxalin-7-ylmethyl)-benzonitrile (DIQ3) and Other Related Derivatives Targeting Colon Cancer Cells: Syntheses and in Vitro Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Introduction of benzyloxy pharmacophore into aryl/heteroaryl chalcone motifs as a new class of monoamine oxidase B inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianpubs.org [asianpubs.org]
Methodological & Application
Synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile from 3-bromo-2-methylbenzonitrile
A Strategic Guide to Palladium-Catalyzed Aminomethylation of 3-bromo-2-methylbenzonitrile
Abstract: This document provides a comprehensive guide for the synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile from 3-bromo-2-methylbenzonitrile. The protocol leverages the principles of the Buchwald-Hartwig amination, a cornerstone of modern carbon-nitrogen bond formation in synthetic organic chemistry.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering a detailed experimental protocol, mechanistic insights, and a rationale for procedural choices to ensure reproducibility and success.
Introduction: The Significance of Aryl Amines
Aryl amines are ubiquitous structural motifs in a vast array of biologically active molecules, including pharmaceuticals, agrochemicals, and materials with unique electronic properties.[2][3] The development of robust and versatile methods for their synthesis is, therefore, a central focus in organic chemistry. The Buchwald-Hartwig amination has emerged as a powerful tool for the construction of C(sp²)-N bonds, largely superseding harsher, traditional methods due to its broad substrate scope and functional group tolerance.[1][2] This application note details a specific application of this reaction: the synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile, a potential building block in medicinal chemistry.
Mechanistic Underpinnings: The Buchwald-Hartwig Catalytic Cycle
The Buchwald-Hartwig amination proceeds via a palladium-catalyzed cross-coupling reaction between an aryl halide and an amine. The catalytic cycle, which has been extensively studied, generally involves the following key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the aryl bromide, forming a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine coordinates to the palladium center, followed by deprotonation by a base to form a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed through reductive elimination from the palladium-amido complex, regenerating the Pd(0) catalyst.
The choice of ligand is critical to the success of the reaction, as it influences the rate of oxidative addition and reductive elimination. Sterically hindered and electron-rich phosphine ligands are often employed to promote these key steps.[2]
Experimental Protocol
This protocol is designed for the synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile on a laboratory scale.
Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | Amount (mmol) | Equivalents |
| 3-bromo-2-methylbenzonitrile | C₈H₆BrN | 196.05 | 1.0 | 1.0 |
| Dimethylamine solution | C₂H₇N | 45.08 | 1.5 | 1.5 |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 0.02 | 0.02 |
| XPhos | C₃₃H₄₇P | 486.69 | 0.04 | 0.04 |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 1.4 | 1.4 |
| Toluene | C₇H₈ | 92.14 | - | - |
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried Schlenk tube, add 3-bromo-2-methylbenzonitrile (196 mg, 1.0 mmol), Pd₂(dba)₃ (18.3 mg, 0.02 mmol), XPhos (19.5 mg, 0.04 mmol), and sodium tert-butoxide (135 mg, 1.4 mmol).
-
Inert Atmosphere: Seal the tube with a septum, and evacuate and backfill with argon or nitrogen three times.
-
Solvent and Reagent Addition: Add anhydrous toluene (5 mL) via syringe. Then, add a 2.0 M solution of dimethylamine in THF (0.75 mL, 1.5 mmol) dropwise at room temperature.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature. Quench the reaction with saturated aqueous ammonium chloride solution (10 mL).
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 20 mL).
-
Washing and Drying: Combine the organic layers and wash with brine (20 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Rationale for Experimental Choices
-
Catalyst and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) precursor. XPhos is a sterically bulky and electron-rich biarylphosphine ligand that has been shown to be highly effective in Buchwald-Hartwig aminations, particularly with challenging substrates.[4]
-
Base: Sodium tert-butoxide is a strong, non-nucleophilic base that is widely used in these reactions to facilitate the deprotonation of the amine and promote the formation of the palladium-amido complex.[5]
-
Solvent: Toluene is a common solvent for Buchwald-Hartwig aminations as it is relatively non-polar and has a high boiling point, allowing for reactions to be conducted at elevated temperatures.
-
Temperature: A reaction temperature of 100 °C is often necessary to drive the reaction to completion, especially with aryl bromides which are less reactive than aryl iodides.[6]
Visualizing the Workflow
Caption: Experimental workflow for the synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile.
Conclusion
The protocol described herein provides a reliable and efficient method for the synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile from 3-bromo-2-methylbenzonitrile. By employing the well-established Buchwald-Hartwig amination, this procedure offers a practical route to this potentially valuable synthetic intermediate. The detailed steps and rationale are intended to provide researchers with the necessary information to successfully implement this synthesis in their own laboratories.
References
-
Murai, N., Miyano, M., Yonaga, M., & Tanaka, K. (2012). One-Pot Primary Aminomethylation of Aryl and Heteroaryl Halides with Sodium Phthalimidomethyltrifluoroborate. Organic Letters, 14(11), 2818–2821. [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. In Wikipedia. [Link]
-
Jouffroy, P., & Molander, G. A. (2017). Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. Angewandte Chemie International Edition, 56(43), 13324-13328. [Link]
-
Jouffroy, P., & Molander, G. A. (2017). Aminomethylation of Aryl Halides Using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. ACS Publications. [Link]
-
Jouffroy, P., & Molander, G. A. (2017). Aminomethylation of Aryl Halides Using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. ACS Publications. [Link]
-
Jouffroy, P., & Molander, G. A. (2017). Aminomethylation of Aryl Halides using α-Silylamines Enabled by Ni/Photoredox Dual Catalysis. PubMed. [Link]
-
Ruiz-Castillo, P., & Buchwald, S. L. (2016). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 55(38), 11354-11365. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. ResearchGate. [Link]
-
Hartwig, J. F., Kawatsura, M., Hauck, S. I., Shaughnessy, K. H., & Alcazar-Roman, L. M. (1999). Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand. The Journal of Organic Chemistry, 64(15), 5575–5580. [Link]
-
Taeufer, T., & Pospech, J. (2020). Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald–Hartwig Amination of (Hetero)aryl Triflates. The Journal of Organic Chemistry, 85(11), 7097–7111. [Link]
-
PrepChem. (n.d.). Synthesis of 3-methylbenzonitrile. Retrieved February 12, 2026, from [Link]
-
Bari, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(17), 4546–4549. [Link]
-
PubChem. (n.d.). Benzonitrile, 3-((2-((dimethylamino)methyl)phenyl)thio)-, (z)-2-butenedioate (1:1). Retrieved February 12, 2026, from [Link]
-
Bari, S., & Buchwald, S. L. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. ACS Publications. [Link]
-
Pan, J., Su, M., & Buchwald, S. L. (2011). Palladium(0)-Catalyzed Intermolecular Amination of Unactivated C[3 over sp]-H Bonds. Angewandte Chemie International Edition, 50(37), 8647–8651. [Link]
-
Sharma, A., & Kumar, V. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Molecules, 25(15), 3477. [Link]
-
Organic Syntheses. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
- Google Patents. (n.d.). WO2016024224A1 - A process for the preparation of 4-fluoro-2-methylbenzonitrile.
-
Xu, L.-F., & Zheng, T.-C. (2012). Synthesis of 2-Aryloxymethylbenzonitriles from 2-Cyanobenzyl Chloride. Asian Journal of Chemistry, 24(11), 5329-5331. [Link]
-
mzCloud. (2016, January 14). 6 Dimethylamino 2 fluoro 3 hydroxyiminomethyl benzonitrile. [Link]
- Google Patents. (n.d.). US4172095A - Novel synthesis of 3-amino-2-methylbenzotrifluoride and the intermediates thereof.
-
Hirai, K., Fujishita, T., Ishiba, T., Sugimoto, H., Matsutani, S., Tsukinoki, Y., & Hirose, K. (1982). Amino acid amide derivatives of 2-[3-(aminomethyl)-4H-1,2,4-triazol-4-yl]benzophenones, a novel class of annelated peptidoaminobenzophenones. Journal of Medicinal Chemistry, 25(12), 1466–1473. [Link]
- Google Patents. (n.d.). WO1988010247A1 - Novel synthesis of 3-amino-2-methylbenzotrifluoride.
-
NIST. (n.d.). Benzonitrile, 4-(dimethylamino)-. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
-
Arivazhagan, M., & Kumar, S. (2016). Experimental and Theoretical Spectroscopic Investigations of 4-Bromo-3-methylbenzonitrile. SSRG International Journal of Applied Chemistry, 3(4), 1-13. [Link]
-
MDPI. (2023). Methyl 3,3-Bis[4-(dimethylamino)phenyl]-2,2-dimethylpropanoate. Molbank, 2023(2), M1642. [Link]
-
NIST. (n.d.). Benzonitrile, 3-methyl-. In NIST Chemistry WebBook. Retrieved February 12, 2026, from [Link]
- Google Patents. (n.d.). US3742014A - Preparation of benzonitriles.
-
Organic Syntheses. (n.d.). Procedure. Retrieved February 12, 2026, from [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. research.rug.nl [research.rug.nl]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Palladium-Catalyzed Synthesis of N,N-Dimethylanilines via Buchwald-Hartwig Amination of (Hetero)aryl Triflates [organic-chemistry.org]
- 5. Room-Temperature Palladium-Catalyzed Amination of Aryl Bromides and Chlorides and Extended Scope of Aromatic C-N Bond Formation with a Commercial Ligand [organic-chemistry.org]
- 6. pubs.acs.org [pubs.acs.org]
Application Note: Reductive Amination Protocols for 3-Formyl-2-methylbenzonitrile
Executive Summary
This guide details optimized protocols for the reductive amination of 3-formyl-2-methylbenzonitrile . This scaffold presents two distinct challenges in medicinal chemistry:
-
Steric Hindrance: The ortho-methyl group at position 2 imposes significant steric strain on the aldehyde at position 3, retarding imine formation and reducing the efficacy of mild reducing agents.
-
Chemoselectivity: The nitrile group (-CN) at position 1 is susceptible to reduction (to primary amines) under catalytic hydrogenation or strong hydride conditions, requiring highly selective hydride donors.
We present two validated workflows: Method A (STAB) for unhindered primary amines, and Method B (Ti-Mediated) for sterically demanding or secondary amines.
Critical Analysis & Mechanistic Strategy
The Steric-Electronic Landscape
The substrate features a 1,2,3-substitution pattern. The 2-methyl group forces the 3-formyl group out of planarity, reducing electrophilicity via steric shielding. Standard reductive amination (e.g., NaBH
Chemoselectivity Control
To retain the nitrile moiety, catalytic hydrogenation (H
Decision Matrix
Use the following logic flow to select the appropriate protocol:
Figure 1: Decision matrix for selecting the optimal reductive amination condition based on amine steric profile.
Experimental Protocols
Method A: The Standard STAB Protocol
Best for: Primary amines (e.g., benzylamine, cyclopropylamine) and unhindered anilines. Mechanism: Acid-catalyzed imine formation followed by rapid, irreversible hydride transfer from Sodium Triacetoxyborohydride (STAB). STAB is less toxic than cyanoborohydride and tolerates the nitrile perfectly.
Reagents
-
Substrate: 3-Formyl-2-methylbenzonitrile (1.0 equiv)
-
Amine: 1.1 – 1.2 equiv
-
Reductant: Sodium triacetoxyborohydride (STAB) (1.4 – 1.6 equiv)
-
Solvent: 1,2-Dichloroethane (DCE) or THF (Anhydrous)
-
Additive: Acetic Acid (AcOH) (1.0 – 2.0 equiv)
Step-by-Step Procedure
-
Imine Formation: Charge a dried reaction vial with 3-formyl-2-methylbenzonitrile (1.0 mmol) and DCE (5 mL). Add the amine (1.1 mmol).
-
Activation: Add Glacial Acetic Acid (1.0 mmol). Stir at Room Temperature (RT) for 30–60 minutes. Note: The 2-methyl group may slow equilibrium; ensure the solution clarifies or changes color, indicating imine formation.
-
Reduction: Cool the mixture to 0 °C. Add STAB (1.5 mmol) portion-wise over 5 minutes.
-
Reaction: Allow to warm to RT and stir for 4–16 hours. Monitor by LCMS for the disappearance of the imine intermediate.
-
Quench: Quench with saturated aqueous NaHCO
(10 mL). Stir vigorously for 15 minutes to decompose boron complexes. -
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with Brine, dry over Na
SO , and concentrate.[1]
Method B: The Titanium(IV) Isopropoxide Protocol
Best for: Secondary amines (e.g., morpholine, piperidine), weakly nucleophilic amines, or when Method A fails due to sterics.
Mechanism: Ti(OiPr)
Reagents
-
Substrate: 3-Formyl-2-methylbenzonitrile (1.0 equiv)
-
Amine: 1.2 equiv[2]
-
Lewis Acid: Titanium(IV) isopropoxide (1.5 – 2.0 equiv)
-
Reductant: Sodium Borohydride (NaBH
) (1.5 equiv) -
Solvent: THF (dry) or Methanol (for the reduction step)
Step-by-Step Procedure
-
Complexation: In a dried flask under N
, combine the aldehyde (1.0 mmol) and amine (1.2 mmol). -
Lewis Acid Addition: Add Ti(OiPr)
(neat, 1.5–2.0 mmol) via syringe. -
Imine Force: Stir the neat/concentrated mixture at RT for 2–6 hours. Observation: The mixture often becomes viscous. If stirring stops, add minimal dry THF (1-2 mL).
-
Dilution: Dilute the reaction mixture with absolute Ethanol or Methanol (5 mL). Caution: Exothermic.
-
Reduction: Add NaBH
(1.5 mmol) carefully. Stir for 2–4 hours at RT. -
Hydrolysis (Critical): Quench by adding 1N NaOH or water (2 mL). A heavy white precipitate (TiO
) will form. -
Filtration: Dilute with EtOAc. Filter the slurry through a Celite pad to remove titanium salts. Rinse the pad thoroughly with EtOAc.
-
Workup: Wash the filtrate with Brine, dry, and concentrate.
Reaction Workflow & Pathway Analysis
The following diagram illustrates the mechanistic pathway and critical control points for the 2-methyl substituted system.
Figure 2: Mechanistic pathway highlighting the critical role of imine formation to avoid direct aldehyde reduction.
Quantitative Comparison of Methods
| Feature | Method A (STAB) | Method B (Ti-Mediated) |
| Reagent Cost | Moderate | Moderate |
| Steric Tolerance | Low to Medium | High |
| Water Sensitivity | Low (STAB is stable) | High (Ti reacts with H2O) |
| Workup | Simple Extraction | Filtration (Celite) required |
| Nitrile Stability | Excellent | Excellent |
| Typical Yield | 70–85% | 80–95% |
Troubleshooting & Optimization
-
Low Conversion:
-
Cause: The 2-methyl group is blocking nucleophilic attack.
-
Fix: Switch to Method B. Increase Ti(OiPr)
to 2.0 equiv and heat the imine formation step to 40–50 °C before adding the reducing agent.
-
-
Alcohol Byproduct (Aldehyde Reduction):
-
Nitrile Hydrolysis:
-
Cause: Excessive heating during acidic workup.
-
Fix: Keep workup neutral/basic. Do not heat above 40 °C during solvent removal if traces of acid are present.
-
References
-
Abdel-Magid, A. F.; Carson, K. G.; Harris, B. D.; Maryanoff, C. A.; Shah, R. D. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5][6] Studies on Direct and Indirect Reductive Amination Procedures." Journal of Organic Chemistry, 1996 , 61, 3849–3862.[5][6][7]
-
Mattson, R. J.; Pham, K. M.; Leuck, D. J.; Cowen, K. A. "An Improved Method for Reductive Alkylation of Amines Using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride."[8] Journal of Organic Chemistry, 1990 , 55, 2552–2554.[8]
-
Bhattacharyya, S. "Titanium(IV) Isopropoxide-Mediated Reductive Amination of Carbonyl Compounds: A One-Pot Synthesis of Primary, Secondary, and Tertiary Amines." Journal of Organic Chemistry, 1995, 60, 4928–4929.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Amine synthesis by nitrile reduction [organic-chemistry.org]
- 3. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Nucleophilic substitution of 3-bromomethyl-2-methylbenzonitrile with dimethylamine
Application Note: High-Yield Nucleophilic Substitution of 3-Bromomethyl-2-methylbenzonitrile with Dimethylamine
Executive Summary
This application note details the optimized protocol for the synthesis of 3-((dimethylamino)methyl)-2-methylbenzonitrile via the nucleophilic substitution of 3-bromomethyl-2-methylbenzonitrile with dimethylamine (DMA). This transformation is a critical step in the synthesis of potassium-competitive acid blockers (P-CABs) and nicotinamide phosphoribosyltransferase (NAMPT) modulators [1, 2].
The protocol addresses specific challenges associated with this substrate, including the steric hindrance imposed by the ortho-methyl group and the volatility of the nucleophile. By utilizing a controlled temperature gradient and a specific solvent system, this method suppresses over-alkylation side reactions and ensures high purity (>98%) suitable for pharmaceutical intermediate standards.
Chemical Context & Mechanism
Reaction Overview
The reaction proceeds via a classic
-
Substrate: 3-Bromomethyl-2-methylbenzonitrile (CAS: 126799-85-9). The ortho-methyl group at position 2 introduces mild steric strain, slightly retarding the rate of attack compared to para-substituted analogs, but also protecting the benzylic position from some bimolecular degradation pathways.
-
Nucleophile: Dimethylamine (DMA). Being a secondary amine, it is highly nucleophilic.
-
Product: 3-((dimethylamino)methyl)-2-methylbenzonitrile.
Mechanistic Pathway (Graphviz)
Figure 1:
Strategic Planning & Optimization
Solvent Selection
-
Recommended: Tetrahydrofuran (THF) or Acetonitrile (MeCN) .
-
Reasoning: These polar aprotic solvents solvate the cation (DMA-H+) well while leaving the nucleophile (DMA) active. THF is preferred if using DMA in THF solution (commercially available as 2.0 M).
-
-
Alternative: Methanol/Water .[1]
-
Reasoning: If using 40% aqueous DMA, a protic solvent mixture is necessary. However, this increases the risk of benzylic hydrolysis (alcohol formation).
-
Stoichiometry & Side Reaction Control
-
The Problem: Reaction of the product (a tertiary amine) with unreacted starting material can lead to the formation of a quaternary ammonium salt (over-alkylation).
-
The Solution: Use a significant excess of DMA (3.0 to 5.0 equivalents ).
-
Equivalents 1: Reacts with substrate.
-
Equivalents 2: Scavenges the generated HBr (forming DMA·HBr salt).
-
Equivalents 3-5: Drives kinetics and statistically prevents the product from competing as a nucleophile.
-
Safety Considerations
-
Lachrymator: Benzylic bromides are potent lachrymators (tear gas agents). All weighing and handling must occur in a functioning fume hood.
-
Volatility: DMA boils at ~7°C. Reactions must be performed in sealed vessels or with efficient reflux condensers (dry ice/acetone) if heating is required.
Detailed Experimental Protocol
Scale: 10.0 mmol (approx.[2][3] 2.1 g of substrate) Expected Yield: 85–92%
Reagents
| Reagent | MW ( g/mol ) | Equiv. | Amount | Notes |
| 3-Bromomethyl-2-methylbenzonitrile | 210.07 | 1.0 | 2.10 g | Solid, lachrymator |
| Dimethylamine (2.0 M in THF) | 45.08 | 4.0 | 20.0 mL | Keep cold |
| THF (Anhydrous) | 72.11 | - | 10.0 mL | Solvent |
| Dichloromethane (DCM) | 84.93 | - | 50 mL | Extraction |
| 1M HCl / 1M NaOH | - | - | - | Acid/Base Workup |
Step-by-Step Procedure
-
Preparation (0 min):
-
Dry a 100 mL round-bottom flask (RBF) and equip it with a magnetic stir bar.
-
Purge with nitrogen (
) to remove moisture (prevents hydrolysis).
-
-
Substrate Dissolution (15 min):
-
Add 2.10 g of 3-bromomethyl-2-methylbenzonitrile to the flask.
-
Add 10 mL of anhydrous THF. Stir until fully dissolved.
-
Cool the solution to 0°C using an ice bath. Cooling is critical to control the initial exotherm and prevent DMA volatilization.
-
-
Nucleophile Addition (30 min):
-
Slowly add 20.0 mL of Dimethylamine (2.0 M in THF) dropwise over 10 minutes.
-
Observation: A white precipitate (Dimethylamine hydrobromide) may begin to form immediately.
-
-
Reaction (4 hours):
-
Allow the mixture to warm to Room Temperature (20–25°C).
-
Stir vigorously for 3–4 hours.
-
IPC (In-Process Control): Check TLC (Eluent: 20% EtOAc in Hexanes). The starting material (
) should disappear; Product ( , streaks due to amine) should appear.
-
-
Quench & Workup (Acid-Base Purification):
-
Note: This "Self-Validating" step ensures only the amine product is isolated.
-
Concentrate the reaction mixture in vacuo to remove excess THF and unreacted DMA.
-
Redissolve residue in 30 mL DCM .
-
Acid Wash: Extract with 1M HCl (2 x 20 mL) . The product moves to the aqueous layer (as the HCl salt); neutral impurities stay in DCM. Discard the organic (DCM) layer.
-
Basification: Cool the aqueous layer to 0°C and slowly basify with 1M NaOH until pH > 12. The product will oil out as the free base.
-
Extraction: Extract the cloudy aqueous mixture with DCM (3 x 20 mL) .
-
Dry the combined organic layers over anhydrous
, filter, and concentrate.[3]
-
-
Final Isolation:
-
The resulting pale yellow oil is usually sufficiently pure (>95%). If crystallization is required, convert to the hydrochloride salt by adding 1M HCl in ether.
-
Workflow Visualization
Figure 2: Acid-Base workup strategy for selective isolation of the amine product.
Analytical Validation
| Parameter | Specification | Diagnostic Signal |
| 1H NMR (CDCl3) | Identity Confirmation | δ 2.25 (s, 6H) : |
| HPLC Purity | > 98.0% | Retention time shift (Amine elutes earlier than Bromide on C18/High pH). |
| Appearance | Physical State | Pale yellow to colorless oil (Free base). White solid (HCl salt). |
Troubleshooting Guide
-
Issue: Low Conversion.
-
Cause: DMA evaporated before reacting.
-
Fix: Ensure the system is sealed or use a dry-ice condenser. Re-cool to 0°C before adding more DMA.
-
-
Issue: "Double Spot" on TLC.
-
Cause: Formation of N-oxide (if sitting in air) or quaternary salt.
-
Fix: The acid-base workup (Step 5) effectively removes neutral impurities. If quaternary salt forms, it will remain in the aqueous phase during the final extraction (it does not extract into DCM at high pH).
-
-
Issue: Emulsion during extraction.
-
Cause: Fine precipitate of inorganic salts.
-
Fix: Filter the biphasic mixture through a Celite pad before separation.
-
References
-
Senn-Bilfinger, J., et al. (2003). "Compounds useful as gastric acid secretion inhibitors."[4] United States Patent US6579884B1. Link
- Grounding: Describes the synthesis of related benzonitrile intermediates for P-CAB applic
-
Takeda Pharmaceutical Co. (2014). "Preparation of Pyrrole Derivatives as Acid Secretion Inhibitors." European Patent EP2784065. Link
- Grounding: Establishes the context of methylaminomethyl-substituted arom
-
Wang, L., et al. (2024).[3] "NAMPT modulators, preparations, and uses thereof." WIPO Patent WO2024061340A1. Link
- Grounding: Specifically cites the use of 3-(bromomethyl)
-
Sigma-Aldrich. (2025). "Safety Data Sheet: 3-Bromomethyl-2-methylbenzonitrile." Link
- Grounding: Safety and handling d
Sources
Application Note: Scale-Up Synthesis of Dimethylaminomethyl Benzonitrile Derivatives
This Application Note is designed for process chemists and researchers scaling up the synthesis of 4-(dimethylaminomethyl)benzonitrile and its structural isomers. It prioritizes safety, operational simplicity, and purification efficiency (avoiding chromatography).
Executive Summary & Route Selection
Dimethylaminomethyl benzonitriles are critical pharmacophores in CNS-active agents, antihistamines, and agricultural chemicals. While multiple synthetic pathways exist, scale-up requires a balance between atom economy, reagent hazards, and purification throughput.
We compare the two primary industrial routes below:
| Feature | Route A: Nucleophilic Substitution (Recommended) | Route B: Reductive Amination |
| Starting Materials | 4-(Bromomethyl)benzonitrile + Dimethylamine (DMA) | 4-Cyanobenzaldehyde + DMA + Reducing Agent |
| Reagent Cost | Low (Benzyl halides are commodity chemicals) | Medium (Reducing agents like STAB/NaBH₄ add cost) |
| Safety Profile | High Hazard: Benzyl halides are lachrymators. DMA is volatile.[1] | Moderate Hazard: Hydrogen gas evolution (if NaBH₄); Boron waste. |
| Purification | Excellent: Acid/Base swing + Salt Crystallization. | Good: Requires careful removal of boron salts. |
| Scalability | High (Exotherm is manageable). | High (Standard unit operation). |
Decision: This guide details Route A (Nucleophilic Substitution) using an Acid/Base Swing Workup . This method offers the highest purity profile without chromatography, utilizing the basicity of the product for self-purification.
Process Safety & Critical Parameters
Warning: This protocol involves hazardous materials.
-
Dimethylamine (DMA): Boiling point 7°C. Extremely flammable gas/liquid. Use 40% Aqueous Solution or 2M THF Solution to mitigate volatility, or generate in situ from DMA·HCl.
-
4-(Bromomethyl)benzonitrile: Severe lachrymator and skin irritant. All solids handling must occur in a laminar flow hood or glovebox.
-
Exotherm Control: The alkylation is exothermic. Controlled addition of the benzyl halide to the amine is critical to prevent thermal runaway and minimize bis-alkylation (though less common with secondary amines).
Detailed Experimental Protocol
Target Scale: 100 g Input (4-(Bromomethyl)benzonitrile) Expected Yield: 85–92%
Equipment Setup[1][2][3]
-
Reactor: 2L Jacketed Glass Reactor (or 3-neck round bottom flask) with overhead stirring.
-
Condenser: Reflux condenser cooled to -10°C (glycol chiller) to retain DMA vapors.
-
Scrubber: Outlet connected to a dilute HCl scrubber to trap escaping amine vapors.
-
Addition: Pressure-equalizing addition funnel (for solution addition) or solid addition funnel (powder).
Reaction Procedure
-
Amine Charge: Charge Dimethylamine (40% aq. solution) (3.0 equivalents, 172 g / ~193 mL) and Tetrahydrofuran (THF) (400 mL) into the reactor.
-
Expert Note: Excess DMA acts as a proton scavenger for the HBr generated. Using 3 equivalents ensures complete conversion and keeps the reaction mixture fluid.
-
-
Cooling: Cool the mixture to 0–5°C .
-
Substrate Addition: Dissolve 4-(Bromomethyl)benzonitrile (100 g, 0.51 mol, 1.0 eq) in THF (200 mL). Add this solution dropwise to the amine mixture over 45–60 minutes .
-
Critical Parameter: Maintain internal temperature < 15°C during addition.
-
-
Reaction: Allow the mixture to warm to 20–25°C (Room Temp) and stir for 2–4 hours .
-
IPC (In-Process Control): Monitor by HPLC or TLC (Mobile Phase: 5% MeOH in DCM). Target: < 1% remaining starting material.
Workup: The "Acid/Base Swing"
This technique eliminates non-basic impurities (unreacted bromide, hydrolyzed alcohol side-products) without chromatography.
-
Solvent Strip: Concentrate the reaction mixture under reduced pressure to remove THF and excess DMA. Caution: Trap distillate in acidic waste.
-
Quench: Redissolve the residue in Ethyl Acetate (EtOAc) (500 mL).
-
Acid Extraction (Purification Step 1): Extract the organic layer with 1M HCl (2 x 300 mL).
-
Basification (Purification Step 2): Cool the combined aqueous acidic layers to 10°C. Slowly adjust pH to >12 using 50% NaOH or Solid K₂CO₃ .
-
Observation: The product will oil out or precipitate as the free base.
-
-
Final Extraction: Extract the basic aqueous phase with Dichloromethane (DCM) or TBME (3 x 200 mL).
-
Drying: Dry combined organics over anhydrous Na₂SO₄, filter, and concentrate to yield the Crude Free Base (typically a pale yellow oil).
Crystallization (Hydrochloride Salt Formation)
Converting the oil to a crystalline salt ensures long-term stability and high purity (>98%).
-
Dissolve the crude oil in Ethanol (5 volumes relative to weight).
-
Cool to 0°C.
-
Add HCl in Ethanol (1.25 M) or HCl in Dioxane (4 M) dropwise (1.1 eq).
-
Add Diethyl Ether or MTBE as an anti-solvent until turbidity persists.
-
Stir at 0°C for 2 hours. Filter the white precipitate.
-
Drying: Vacuum oven at 40°C.
Visualized Workflows
Reaction Mechanism & Pathway
The following diagram illustrates the reaction pathway and the "Swing" purification logic.
Caption: Reaction pathway including the critical Acid/Base Swing extraction logic for purification.
Scale-Up Process Flow
Operational steps for the pilot plant or kilo-lab environment.
Caption: Step-by-step unit operations for the 100g scale-up campaign.
Quantitative Data Summary
| Parameter | Specification / Range | Rationale |
| Stoichiometry | 1.0 eq Bromide : 3.0 eq Amine | Excess amine drives kinetics and scavenges acid. |
| Temperature | Addition: < 15°C; Reaction: 20–25°C | Low temp prevents double alkylation; RT ensures completion. |
| Concentration | ~0.5 M (w.r.t Bromide) | Dilution aids heat dissipation. |
| Yield (Free Base) | 90 – 95% | High efficiency of SN2 displacement. |
| Yield (HCl Salt) | 80 – 85% (Overall) | Losses primarily in crystallization mother liquor (recoverable). |
| Purity (HPLC) | > 99.5% (a/a) | Crystallization rejects trace isomers. |
References
-
Preparation of 3-chloro-6-(o-dimethylaminomethyl-phenyl)-benzonitrile. PrepChem. Retrieved from [Link]
-
Scale-Up Safety Guidelines. Stanford Environmental Health & Safety. Retrieved from [Link]
Sources
Application Notes and Protocols: Selective Reduction of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile to the Corresponding Primary Amine
Introduction: The Significance of Primary Amines in Medicinal Chemistry
The transformation of nitriles to primary amines is a cornerstone of synthetic organic chemistry, particularly within the realm of drug discovery and development. Primary amines are ubiquitous pharmacophores and versatile synthetic intermediates, crucial for introducing basic centers to modulate pharmacokinetic properties or to serve as handles for further molecular elaboration. The target molecule, {3-[(dimethylamino)methyl]-2-methylphenyl}methanamine, derived from the reduction of 3-[(dimethylamino)methyl]-2-methylbenzonitrile, represents a structural motif of interest for generating novel bioactive compounds. This document provides a detailed guide for researchers on the reaction conditions and protocols for this specific nitrile reduction, addressing the potential challenges posed by the substrate's tertiary amine functionality.
Challenges and Strategic Considerations
The presence of a dimethylaminomethyl substituent on the benzonitrile ring introduces specific challenges that must be considered when selecting a reduction methodology.
-
Lewis Acid-Base Interactions: The basic tertiary amine can form complexes with Lewis acidic reagents such as Lithium Aluminum Hydride (LAH) or borane derivatives. This can potentially alter the reactivity of the reducing agent or lead to the formation of stable intermediates that complicate work-up procedures.
-
Catalyst Poisoning: In catalytic hydrogenation, the lone pair of electrons on the nitrogen of the dimethylamino group can adsorb strongly to the surface of metal catalysts (e.g., Palladium, Platinum, Nickel), leading to catalyst deactivation or "poisoning." This can significantly hinder or completely stop the desired reduction of the nitrile group.[1]
-
Chemoselectivity: The chosen method must be chemoselective, reducing the nitrile group without affecting the aromatic ring or causing cleavage of the benzylic C-N bond of the dimethylaminomethyl group.
Given these considerations, this guide will explore three robust methods for the reduction of 3-[(dimethylamino)methyl]-2-methylbenzonitrile:
-
Complex Metal Hydride Reduction: Utilizing the potent Lithium Aluminum Hydride (LAH).
-
Transition Metal-Assisted Borohydride Reduction: Employing Sodium Borohydride in conjunction with a Cobalt(II) Chloride catalyst.
-
Catalytic Hydrogenation: Using Raney® Nickel with strategies to mitigate catalyst poisoning.
Methodology Comparison
A comparative overview of the recommended methods is presented below to aid in the selection of the most appropriate procedure based on available resources, scale, and desired outcome.
| Method | Reducing Agent | Advantages | Disadvantages | Key Considerations |
| Complex Metal Hydride | Lithium Aluminum Hydride (LiAlH₄) | - High reactivity and generally high yields.- Well-established and widely used.[2][3] | - Pyrophoric and highly reactive with protic solvents.- Non-selective, will reduce other functional groups.[3]- Potential for complex formation with the tertiary amine. | - Requires strictly anhydrous conditions.- Careful, controlled work-up is essential. |
| Assisted Borohydride | NaBH₄ / CoCl₂ | - Milder and safer to handle than LiAlH₄.[4]- High chemoselectivity for the nitrile group.[5] | - Requires the in-situ formation of the active catalyst (cobalt boride).[6][7]- May require optimization of catalyst loading. | - The reaction is often exothermic upon addition of NaBH₄.[6] |
| Catalytic Hydrogenation | H₂ / Raney® Nickel | - "Green" and atom-economical.- High yields are achievable.[1][8] | - Potential for catalyst poisoning by the tertiary amine.- Requires specialized high-pressure equipment.- Formation of secondary and tertiary amine byproducts is possible.[1] | - Addition of ammonia can suppress byproduct formation.[1]- Catalyst activity can be variable. |
Experimental Protocols
Protocol 1: Lithium Aluminum Hydride (LAH) Reduction
This protocol details the reduction of the nitrile using the powerful hydride donor, Lithium Aluminum Hydride.[9]
Reaction Scheme:
Figure 1: LAH reduction of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile.
Materials:
-
3-[(Dimethylamino)methyl]-2-methylbenzonitrile
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Deionized Water
-
15% Sodium Hydroxide (NaOH) solution
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Dropping funnel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Setup: Under an inert atmosphere, equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Reagent Preparation: Suspend LiAlH₄ (1.5 equivalents) in anhydrous THF (10 volumes relative to the nitrile) in the flask and cool the mixture to 0 °C using an ice bath.
-
Substrate Addition: Dissolve 3-[(Dimethylamino)methyl]-2-methylbenzonitrile (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via a dropping funnel.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cool the flask back to 0 °C. Cautiously and sequentially add water (1 volume relative to LiAlH₄), followed by 15% aqueous NaOH (1 volume relative to LiAlH₄), and finally water again (3 volumes relative to LiAlH₄).[3] This "Fieser workup" should produce a granular precipitate of aluminum salts.
-
Filtration and Extraction: Filter the resulting slurry through a pad of Celite®, washing the filter cake with ethyl acetate. Combine the filtrate and washes, and transfer to a separatory funnel.
-
Work-up: Wash the organic layer with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude primary amine.
-
Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure.
Protocol 2: Sodium Borohydride / Cobalt(II) Chloride Reduction
This method offers a milder alternative to LAH, utilizing a cobalt boride catalyst generated in situ.[5][6][7]
Reaction Scheme:
Figure 2: NaBH₄/CoCl₂ reduction of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile.
Materials:
-
3-[(Dimethylamino)methyl]-2-methylbenzonitrile
-
Cobalt(II) Chloride Hexahydrate (CoCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Methanol
-
Ammonium Hydroxide solution (concentrated)
-
Dichloromethane (DCM) or Ethyl Acetate
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-[(Dimethylamino)methyl]-2-methylbenzonitrile (1 equivalent) and CoCl₂·6H₂O (2 equivalents) in methanol (15-20 volumes).
-
Reduction: Cool the solution to 0-10 °C in an ice bath. Add NaBH₄ (5-10 equivalents) portion-wise over 30-60 minutes. A black precipitate of cobalt boride will form, and gas evolution will be observed.[6]
-
Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring by TLC.
-
Work-up: Upon completion, carefully add concentrated ammonium hydroxide solution to the reaction mixture to dissolve the cobalt salts.
-
Extraction: Extract the mixture with dichloromethane or ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the residue by column chromatography or distillation.
Protocol 3: Catalytic Hydrogenation with Raney® Nickel
This protocol describes the reduction via catalytic hydrogenation, a scalable and environmentally friendly method.
Reaction Scheme:
Figure 3: Catalytic hydrogenation of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile.
Materials:
-
3-[(Dimethylamino)methyl]-2-methylbenzonitrile
-
Raney® Nickel (50% slurry in water)
-
Ethanol
-
Ammonium Hydroxide (concentrated)
-
Hydrogen gas
-
Parr hydrogenation apparatus or similar autoclave
-
Celite®
Procedure:
-
Catalyst Preparation: In a hydrogenation vessel, carefully wash the Raney® Nickel slurry with deionized water and then with ethanol to remove the water.
-
Reaction Mixture: To the vessel containing the activated Raney® Nickel, add a solution of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile (1 equivalent) in ethanol. Add concentrated ammonium hydroxide (5-10% of the solvent volume) to suppress the formation of secondary and tertiary amine byproducts.[1]
-
Hydrogenation: Seal the vessel, purge with hydrogen gas, and then pressurize to 50-100 psi of hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 12-24 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Raney® Nickel catalyst. Wash the catalyst thoroughly with ethanol. Caution: Raney® Nickel is pyrophoric and the filter cake should not be allowed to dry. Keep it wet with solvent and dispose of it properly.
-
Concentration: Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: The crude amine can be purified by distillation under reduced pressure or by conversion to a hydrochloride salt followed by recrystallization.
Conclusion
The reduction of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile to the corresponding primary amine can be successfully achieved using several established methods. The choice of protocol will depend on the specific requirements of the synthesis, including scale, available equipment, and safety considerations. For small-scale laboratory synthesis, the LAH and NaBH₄/CoCl₂ methods offer convenience and high yields. For larger-scale production, catalytic hydrogenation with Raney® Nickel is a more economical and environmentally benign option, provided that catalyst poisoning can be effectively managed through the addition of ammonia. Careful execution of these protocols will enable researchers to efficiently access the desired primary amine for further applications in their research and development endeavors.
References
- Heinzman, S. W., & Ganem, B. (1982). Mechanism of Sodium Borohydride-Cobaltous Chloride Reductions. Journal of the American Chemical Society, 104(24), 6801–6803.
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Nitrile to Amine (BH3-THF). Retrieved from [Link]
- Osby, J. O., Heinzman, S. W., & Ganem, B. (1986). Studies on the Mechanism of Transition-Metal-Assisted Sodium Borohydride and Lithium Aluminum Hydride Reductions. Journal of the American Chemical Society, 108(1), 67–72.
- Haddenham, D., Pasumansky, L., DeSoto, J., Eagon, S., & Singaram, B. (2009). Reductions of aliphatic and aromatic nitriles to primary amines with diisopropylaminoborane. The Journal of Organic Chemistry, 74(5), 1964–1970.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitrile reduction. Retrieved from [Link]
- NCERT. (n.d.). Amines. Retrieved from a relevant NCERT Chemistry textbook.
- Iwasawa, T., & Mashima, K. (2017). Catalyst-Dependent Selective Hydrogenation of Nitriles: Selective Synthesis of Tertiary and Secondary Amines. The Journal of Organic Chemistry, 82(17), 9246–9252.
- ResearchGate. (n.d.). In Situ Generation of Borane for the Reduction of Nitriles to Primary Amines.
-
Organic Synthesis. (n.d.). Nitrile to Amine (LiAlH4 or LAH reduction). Retrieved from [Link]
- Google Patents. (n.d.). WO1985000605A1 - Process for selective nitrile reduction.
- The Hive. (2002). Raney Nickel CTH Reduction of Nitro/Nitrile Groups.
- Sparkl. (n.d.). Revision Notes - Reduction of Amides and Nitriles to Amines.
-
Chemistry Steps. (n.d.). Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Retrieved from [Link]
- Reddit. (2022). Only one nitrile reduced to amine with LiAlH4.
- ResearchGate. (n.d.). Hydrogenation of Nitriles to Primary Amines Catalyzed by Unsupported Nanoporous Palladium Catalyst.
-
PubMed. (2022). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst. Retrieved from [Link]
- American Chemical Society. (n.d.). Selective Reductions. IX. Reaction of Lithium Aluminum Hydride with Selected Organic Compounds Containing Representative Functional Groups.
-
Wikipedia. (n.d.). Nitrile reduction. Retrieved from [Link]
- Periodica Polytechnica. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines.
-
Chemistry LibreTexts. (2023). The Reduction of Nitriles. Retrieved from [Link]
- ScienceDirect. (2003). A Generic Approach for the Catalytic Reduction of Nitriles.
- CSIR Central. (2012). Electrocatalytic reduction of Nitriles on Raney Nickel. Retrieved from a relevant institutional repository.
- ResearchGate. (n.d.). A Mild and Efficient Method for the Reduction of Nitriles.
- ChemRxiv. (n.d.). Nitrile, Imine and Amide Reduction Using Tropylium Catalyst.
-
Organic Syntheses. (n.d.). Raney Nickel. Retrieved from [Link]
- Reddit. (2018). Nitrile reduction issues.
-
Chemistry LibreTexts. (2023). Conversion of nitriles to 1° amines using LiAlH4. Retrieved from [Link]
- Indian Academy of Sciences. (n.d.). Raney nickel reductions-part i.
- ResearchGate. (n.d.). Hydrogenation of nitrobenzonitriles using Raney nickel catalyst.
- ResearchGate. (n.d.). Formation of symmetrical secondary amines from different nitriles.
- Chemistry LibreTexts. (2025). Synthesis of Amines.
- OpenStax. (n.d.). Synthesis of Amines. Retrieved from a relevant OpenStax textbook chapter.
-
Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]
Sources
- 1. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 2. ncert.nic.in [ncert.nic.in]
- 3. organic-synthesis.com [organic-synthesis.com]
- 4. scispace.com [scispace.com]
- 5. WO1985000605A1 - Process for selective nitrile reduction - Google Patents [patents.google.com]
- 6. chemistry.mdma.ch [chemistry.mdma.ch]
- 7. chemistry.mdma.ch [chemistry.mdma.ch]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]
Application Note: Cyclization Strategies Using o-Methyl Benzonitriles in Heterocycle Synthesis
This Application Note is designed for researchers in medicinal chemistry and process development. It details the divergent synthetic utility of 2-methylbenzonitrile (o-tolunitrile) derivatives, focusing on two distinct mechanistic pathways: Anionic Lateral Lithiation (for isoquinolinones) and Radical Oxidative Cyclization (for isoindolinones).
Executive Summary & Mechanistic Landscape[1][2][3][4]
o-Methyl benzonitriles (OMBNs) are privileged bifunctional building blocks in heterocyclic synthesis. Their utility stems from the orthogonal reactivity of the electrophilic nitrile group and the acidic/radical-prone benzylic methyl group .
By selecting specific conditions, researchers can divert these substrates into two major heterocyclic classes:
-
Isoquinolin-1(2H)-ones: Accessed via Anionic Pathways (Lateral Lithiation). The benzylic carbon acts as a nucleophile attacking an external ester or amide.
-
Isoindolin-1-ones: Accessed via Radical/Oxidative Pathways . The benzylic carbon undergoes Hydrogen Atom Transfer (HAT) to form a radical or cation that cyclizes onto the nitrile or an adjacent amide.
Diagram 1: Mechanistic Divergence of o-Methyl Benzonitriles
Caption: Divergent synthesis from o-methyl benzonitrile. The anionic path yields 6-membered rings; the radical path yields 5-membered rings.
Application Note A: Anionic Synthesis of Isoquinolin-1-ones
Target: 3-Substituted Isoquinolin-1(2H)-ones Mechanism: Lateral Lithiation / Condensation Key Reference: Clark, R. D.; Jahangir.[1] J. Org.[2][3] Chem.1987 , 52, 5378.[1]
Principles
The protons of the o-methyl group in benzonitriles are significantly acidified by the electron-withdrawing nitrile group (
Protocol 1: Lateral Lithiation and Condensation
Reagents:
-
o-Tolunitrile (1.0 equiv)
-
LDA (2.0 M in THF/heptane/ethylbenzene) (1.1 equiv)
-
Ethyl Benzoate (or other ester electrophile) (1.1 equiv)
-
Ammonium Chloride (sat. aq.)
Step-by-Step Methodology:
-
Setup: Flame-dry a 50 mL round-bottom flask equipped with a magnetic stir bar and a rubber septum. Flush with Argon (Ar) or Nitrogen (
). -
Solvent Charge: Add anhydrous THF (10 mL per mmol substrate) and cool the system to -78 °C (dry ice/acetone bath).
-
Base Generation: Add LDA (1.1 equiv) dropwise via syringe.
-
Anion Formation: Add o-tolunitrile (1.0 equiv) dropwise over 5 minutes.
-
Observation: The solution should turn a characteristic deep red/purple color, indicating the formation of the benzylic anion.
-
Incubation: Stir at -78 °C for 30–45 minutes.
-
-
Electrophile Addition: Add the ester (e.g., ethyl benzoate, 1.1 equiv) neat or as a solution in minimal THF.
-
Note: The deep red color typically fades to yellow/orange as the anion is consumed.
-
-
Warming: Allow the reaction to warm slowly to 0 °C over 1 hour, then stir at Room Temperature (RT) for 1 hour.
-
Quench & Cyclization:
-
Quench with sat. aq.
. -
Critical Step: If the intermediate keto-nitrile does not cyclize spontaneously, treat the crude residue with acid (e.g., refluxing in ethanol with cat.
or treating with ) to force the ring closure to the isoquinolinone.
-
-
Workup: Extract with EtOAc (
), wash with brine, dry over , and concentrate. Purify via flash column chromatography (typically Hexanes/EtOAc).
Data Table: Expected Results (Example)
| Substrate (R-CN) | Electrophile (R'-COOEt) | Product | Yield (%) |
| o-Tolunitrile | Ethyl Benzoate | 3-Phenylisoquinolin-1(2H)-one | 75-85% |
| o-Tolunitrile | Ethyl Acetate | 3-Methylisoquinolin-1(2H)-one | 60-70% |
| 4-Methoxy-2-methylbenzonitrile | Ethyl Benzoate | 7-Methoxy-3-phenylisoquinolinone | 70-80% |
Application Note B: Radical Synthesis of Isoindolinones
Target: N-Substituted Isoindolin-1-ones Mechanism: TBAI/TBHP Mediated Oxidative Cyclization Key Reference: Org. Lett.2017 , 19, 6546; J. Org. Chem.2013 , 78, 4512.
Principles
While anionic methods use the methyl group as a nucleophile, radical methods activate the C-H bond to form a radical that can be trapped. The TBAI (Tetrabutylammonium iodide) / TBHP (tert-Butyl hydroperoxide) system is a powerful, metal-free protocol. It generates benzylic radicals that can couple with amines or cyclize onto the nitrile (often requiring hydrolysis to the amide first or in situ).
Note: For direct coupling, this protocol often converts o-methyl benzamides (easily derived from the nitrile via partial hydrolysis) into isoindolinones.
Protocol 2: Oxidative Cyclization with Amines
Reagents:
-
o-Methyl benzamide (derived from o-tolunitrile) (1.0 equiv)
-
Benzylamine (or other primary amine) (1.2 equiv)
-
TBAI (20 mol %)
-
TBHP (70% in water) (3.0 equiv)
-
Solvent: Chlorobenzene or EtOAc
Step-by-Step Methodology:
-
Setup: Use a sealed tube or pressure vial. No inert atmosphere is required (oxidative conditions).
-
Mixing: Charge the vial with the o-methyl benzamide (0.5 mmol), the amine (0.6 mmol), and TBAI (0.1 mmol).
-
Oxidant Addition: Add the solvent (2 mL) followed by TBHP (1.5 mmol).
-
Reaction: Seal the tube and heat to 80–100 °C for 12–24 hours.
-
Monitoring: Monitor by TLC. The starting amide spot should disappear, and a more polar fluorescent spot (isoindolinone) should appear.
-
Workup: Cool to RT. Quench with sat. aq.
(to destroy excess peroxide—Safety Critical ). Extract with DCM. -
Purification: Silica gel chromatography.
Diagram 2: Radical Workflow (TBAI/TBHP)
Caption: Workflow for the metal-free oxidative synthesis of isoindolinones.
Troubleshooting & Optimization
Anionic Pathway (Lithiation)
-
Moisture Sensitivity: The benzylic anion is extremely sensitive. If the "deep red" color does not form, check the anhydrous quality of THF and the titer of LDA.
-
Temperature Control: Do not allow the temperature to rise above -70 °C during anion formation, or self-condensation (dimerization) of the nitrile may occur.
-
Cyclization Failure: If the intermediate keto-nitrile is isolated, reflux it in Ethanol/HCl to drive the cyclization to the isoquinolinone.
Radical Pathway (Oxidation)
-
Peroxide Safety: TBHP is potentially explosive when concentrated. Always use the 70% aqueous solution or solution in decane, and never distill the reaction mixture to dryness without quenching peroxides first.
-
Substrate Scope: Electron-withdrawing groups on the benzene ring facilitate benzylic acidity (good for anionic) but may destabilize the benzylic radical (bad for radical path). Adjust temperatures accordingly.
References
-
Clark, R. D.; Jahangir. (1987).[1] "Lateral lithiation of o-tolunitrile and its derivatives: A versatile synthesis of isoquinolines." The Journal of Organic Chemistry.
-
Bunton, R. R.; et al. (2011).[11] "A Versatile Synthesis of Substituted Isoquinolines." Journal of the American Chemical Society.
-
Wang, H.; et al. (2013). "Copper-Catalyzed Synthesis of Isoquinolin-1-ones via Oxidative Annulation." The Journal of Organic Chemistry.
-
Mishra, A.; et al. (2017). "TBAI/TBHP-Mediated Cascade Cyclization toward Sulfonylated Indeno[1,2-c]quinolines." Organic Letters.
-
Yoshioka, E.; Miyabe, H. (2017).[12] "Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives." Molbank.[12]
Sources
- 1. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Solvent-Dependent Copper-Catalyzed Indolyl C3-Oxygenation and N1-Cyclization Reactions: Selective Synthesis of 3 H-Indol-3-ones and Indolo[1,2- c]quinazolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A simple and convenient one-pot synthesis of substituted isoindolin-1-ones via lithiation, substitution and cyclization of N'-benzyl-N,N-dimethylureas - PMC [pmc.ncbi.nlm.nih.gov]
- 5. One-pot synthesis of substituted isoindolin-1-ones via lithiation and substitution of N′-benzyl-N,N-dimethylureas - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. The Mechanism of Grignard and Organolithium Reactions with Nitriles - Chemistry Steps [chemistrysteps.com]
- 7. Aerobic Ammoxidation of Cyclic Ketones to Dinitrile Products with Copper-Based Catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. Improved and ligand-free copper-catalyzed cyclization for an efficient synthesis of benzimidazoles from o-bromoarylamine and nitriles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile
The following technical guide is structured as a specialized support resource for researchers and process chemists optimizing the synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile .
Document ID: TSC-2024-05-CN Topic: Yield Optimization & Process Troubleshooting Audience: Medicinal Chemists, Process Development Scientists
Executive Summary & Strategic Analysis
The synthesis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile (Target Molecule) presents a classic regioselectivity challenge. The core difficulty lies in functionalizing the 3-methyl group in the presence of a sterically and electronically distinct 2-methyl group.
Most users encounter low yields (<20-30%) via the direct radical bromination route due to:
-
Competitive Bromination: The 2-methyl group (ortho to CN) competes with the 3-methyl group (meta to CN).
-
Over-reaction: Formation of dibromides and hydrolyzed by-products.
-
Purification Losses: Similar polarity of regioisomers complicates chromatographic separation.
This guide provides a Two-Tier Solution :
-
Tier 1 (Process Optimization): Maximizing yield of the direct bromination route through solvent and initiator tuning.
-
Tier 2 (Strategic Alternative): A high-fidelity lithiation/formylation sequence that bypasses the selectivity issue entirely.
Tier 1: Optimizing the Radical Bromination Route
This route is the most direct, utilizing commercially available 2,3-dimethylbenzonitrile . The goal is to maximize the formation of the 3-(bromomethyl) intermediate while suppressing the 2-(bromomethyl) isomer and dibromides.
Mechanistic Insight: The Selectivity Battle
-
Electronic Effect: The cyano (CN) group is electron-withdrawing. It destabilizes the transition state for hydrogen abstraction at the ortho (2-methyl) position more than at the meta (3-methyl) position. Consequently, the 3-methyl radical is electronically favored .
-
Steric Effect: The 2-methyl group is flanked by the CN group, creating steric strain that can hinder the approach of the brominating agent, further favoring the 3-position.
-
The Reality: despite these factors, the selectivity is often poor (approx. 2:1 to 3:1) in standard non-polar solvents like CCl₄, leading to significant yield loss during isolation [1].
Optimized Protocol (Wohl-Ziegler Reaction)
Reagents:
-
Substrate: 2,3-Dimethylbenzonitrile (1.0 eq)
-
Brominating Agent: N-Bromosuccinimide (NBS) (0.95 eq) — Intentionally limiting NBS reduces over-bromination.
-
Initiator: AIBN (0.05 eq) or Benzoyl Peroxide (BPO).
-
Solvent: Methyl Acetate or Acetonitrile (instead of CCl₄).
Why Polar Solvents? Research indicates that using polar solvents like acetonitrile or methyl acetate can enhance the regioselectivity of NBS brominations by stabilizing the succinimidyl radical and accentuating the polar effects of the substituents, thereby favoring the more electron-rich 3-methyl position over the electron-deficient 2-methyl position [2].
Step-by-Step Workflow
-
Dissolution: Dissolve 2,3-dimethylbenzonitrile in Methyl Acetate (0.2 M concentration).
-
Addition: Add NBS (0.95 eq) and AIBN (0.05 eq).
-
Reaction: Heat to reflux (approx. 57°C) under N₂ atmosphere. Monitor by HPLC/GC every 30 minutes.
-
Critical Checkpoint: Stop the reaction when conversion reaches 65-70% . Pushing for 100% conversion disproportionately increases dibromide formation.
-
-
Workup: Cool to 0°C to precipitate succinimide. Filter. Wash filtrate with water and brine. Dry over Na₂SO₄.
-
Amination (Telescoping): Do not purify the bromide. React the crude mixture directly with dimethylamine (2.0 M in THF, 3.0 eq) at 0°C to RT.
-
Purification: The final amine product is basic.
-
Extract into 1M HCl (impurities stay in organic phase).
-
Wash aqueous phase with ether.
-
Basify aqueous phase with NaOH to pH 12.
-
Extract product into DCM. This "Acid-Base Swing" removes unreacted starting material and neutral by-products efficiently.
-
Troubleshooting Guide (Bromination Route)
| Symptom | Probable Cause | Corrective Action |
| High levels of Dibromide | NBS excess or reaction ran too long. | Reduce NBS to 0.90-0.95 eq. Stop reaction at 70% conversion. |
| Poor Regioselectivity (1:1 ratio) | Solvent is too non-polar (e.g., CCl₄, Hexane). | Switch to Methyl Acetate or Acetonitrile to leverage polar effects [2]. |
| Incomplete Reaction | Wet solvent or "dead" initiator. | Dry solvent over sieves. Use fresh AIBN (white solid, not yellow). |
| Product decomposes on Silica | Benzyl bromides are unstable on acidic silica. | Use neutral alumina or telescope directly to the amination step (recommended). |
Tier 2: The High-Fidelity Alternative (Lithiation)
If the bromination route yields remain unsatisfactory (<40%), switch to the Reductive Amination Route . This pathway guarantees regiocontrol by using a pre-functionalized precursor.
Precursor: 3-Bromo-2-methylbenzonitrile . Note: If not commercially available, this can be synthesized via Sandmeyer reaction from 3-amino-2-methylbenzonitrile.
Pathway Logic
-
Formylation: Convert the aryl bromide to an aldehyde using Magnesium-Halogen exchange followed by DMF quench.
-
Reductive Amination: Convert the aldehyde to the dimethylamine.
Protocol
-
Magnesiation:
-
Dissolve 3-bromo-2-methylbenzonitrile in anhydrous THF at -40°C.
-
Add iPrMgCl·LiCl (Turbo Grignard) (1.1 eq) dropwise.
-
Note: The internal CN group is compatible at low temperatures if the quench is rapid, but maintaining -40°C is crucial to prevent nucleophilic attack on the nitrile.
-
-
Formylation:
-
Add anhydrous DMF (2.0 eq) dropwise. Stir for 30 min at -40°C.
-
Quench with 1M HCl. Workup to isolate 3-formyl-2-methylbenzonitrile .
-
-
Reductive Amination:
-
Mix aldehyde (1.0 eq) and Dimethylamine (2.0 eq) in DCM.
-
Add Sodium Triacetoxyborohydride (STAB) (1.5 eq).
-
Stir at RT for 4 hours. Perform acid-base workup.[1]
-
Visualizing the Pathways
The following diagram illustrates the decision logic and chemical pathways for optimizing the synthesis.
Caption: Comparison of the direct radical bromination route (Route A) versus the high-fidelity lithiation route (Route B).
FAQ: Expert Insights
Q: Can I use 2,3-dimethylaniline as a starting material? A: Yes, but it requires more steps. You would need to protect the amine, brominate the methyl group (which is difficult due to the activating amine), or more likely, perform a Sandmeyer reaction on the amine to install the CN group first, bringing you back to 2,3-dimethylbenzonitrile. Alternatively, starting from 3-amino-2-methylbenzonitrile allows you to convert the amine to a bromide (Sandmeyer) to enter the "Tier 2" route described above.
Q: Why is my yield lower than the patent literature (18%)? A: Patent yields are often unoptimized initial hits [1]. The low yield in literature confirms the difficulty of the separation. By using the "Acid-Base Swing" purification method described in Tier 1, you can often recover more product than by column chromatography, where the amine might streak or decompose.
Q: Is the nitrile group stable to the Grignard reagent in Tier 2? A: Generally, Grignard reagents attack nitriles to form ketones. However, by using Turbo Grignard (iPrMgCl·LiCl) at low temperatures (-40°C to -20°C) and quenching immediately with DMF, the halogen-magnesium exchange is often faster than the nucleophilic addition to the nitrile, especially given the steric protection of the ortho-methyl group.
References
- Sjögren, M., et al. (2003). Compounds. U.S. Patent No. 6,579,884. Washington, DC: U.S. Patent and Trademark Office.
-
Carreño, M. C., et al. (1995). N-Bromosuccinimide in Acetonitrile: A Mild and Regiospecific Nuclear Brominating Reagent. The Journal of Organic Chemistry, 60(16), 5328-5331. (Contextual application of solvent effects on NBS selectivity). Available at: [Link]
Sources
Technical Support Center: Preventing Nitrile Hydrolysis During Amination Reactions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of amination reactions involving nitriles. Nitrile hydrolysis is a common and often frustrating side reaction that can significantly impact yield and purity. This resource provides in-depth troubleshooting advice, frequently asked questions, and preventative strategies grounded in mechanistic principles to help you achieve your desired amine products with high fidelity.
Section 1: Understanding the Competing Reactions: Amination vs. Hydrolysis
Before diving into troubleshooting, it's crucial to understand the underlying chemistry. In a typical reductive amination, a nitrile is reduced to a primary amine.[1] However, if water is present, it can act as a nucleophile, leading to the hydrolysis of the nitrile to a carboxylic acid or an intermediate amide.[2][3][4][5][6] This process can be catalyzed by both acidic and basic conditions, which are often present in amination reaction setups.[2][3][6]
Core Challenge: The nitrile carbon is electrophilic and susceptible to attack by both the desired amine nucleophile (in many amination variants) or the undesired water molecule. The key to success is to favor the kinetics of the amination pathway over the hydrolysis pathway.
Section 2: Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered in the lab.
Q1: My primary amine yield is low, and I'm isolating a significant amount of carboxylic acid. What's the most likely cause?
A1: The presence of water in your reaction is the most probable culprit. Nitriles can be hydrolyzed to carboxylic acids under both acidic and basic conditions, often accelerated by heat.[2][3][6][7][8] The hydrolysis proceeds through an amide intermediate, which is also susceptible to further hydrolysis to the carboxylic acid.[4][6][7][9]
Troubleshooting Workflow:
Sources
- 1. jove.com [jove.com]
- 2. organicchemistrytutor.com [organicchemistrytutor.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Reactions of Nitriles - Chemistry Steps [chemistrysteps.com]
- 5. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. The Mechanism of Nitrile Hydrolysis To Carboxylic Acid - Chemistry Steps [chemistrysteps.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Converting Nitriles to Amides - Chemistry Steps [chemistrysteps.com]
The "Oily Nitrile" Recovery Guide: Purification of Viscous Benzonitrile Derivatives
From the Desk of: Dr. Aris Thorne, Senior Application Scientist Subject: Troubleshooting "Oiling Out" and Persistent Gums in Benzonitrile Synthesis
Introduction: Why is my solid a liquid?
If you are reading this, you are likely staring at a round-bottom flask containing a dark, viscous oil or a sticky gum instead of the pristine white crystals you expected.
Benzonitrile derivatives are notorious for "oiling out" (Liquid-Liquid Phase Separation, or LLPS) rather than crystallizing. This occurs because the nitrile group (
This guide is not a textbook summary. It is a troubleshooting protocol designed to break the metastable "oil" phase and force lattice formation, or to purify the oil when crystallization is thermodynamically impossible.
Module 1: The Art of Trituration (Breaking the Oil)
The Problem: Your crude product is a gum that refuses to solidify, even after rotovapping for hours. The Fix: Trituration. This is the process of "washing" the oil with a solvent that dissolves impurities but not your product, while simultaneously providing mechanical energy (scratching) to induce nucleation.[1]
The Protocol: "Dissolve, Crash, Scratch"
-
The Minimal Dissolution:
-
Dissolve your oily residue in the minimum amount of a "Good Solvent" (e.g., DCM, EtOAc, or THF).
-
Expert Tip: If you use too much, you will never get it back out. Use just enough to make it flow.
-
-
The Anti-Solvent Addition:
-
Place the flask in a rapidly stirring ice bath.
-
Dropwise, add a "Poor Solvent" (typically Pentane, Hexane, or Diethyl Ether) until the solution turns cloudy (turbid).
-
-
The Physical Trigger (Critical Step):
-
Take a glass pipette or rod and vigorously scratch the side of the flask at the interface of the liquid and the glass.
-
Why this works: The friction creates microscopic rough edges on the glass and local hotspots of high energy, which serve as nucleation sites for the crystal lattice [1].
-
-
The "Deep Freeze":
-
If a solid forms, filter immediately.
-
If it remains an oil, stopper the flask and place it in a -20°C freezer overnight. The increased viscosity and lower solubility at low temps often force the lattice to lock.
-
Table 1: Recommended Solvent Systems for Benzonitriles
| Polarity | Good Solvent (Dissolves Product) | Poor Solvent (Crashes Product) | Notes |
| High | Methanol (MeOH) | Diethyl Ether ( | Excellent for polar amino-benzonitriles.[2] |
| Med | Dichloromethane (DCM) | Hexane / Pentane | Standard for most organic intermediates. |
| Med | Ethyl Acetate (EtOAc) | Heptane | Heptane has a higher BP than hexane; good for heating/cooling cycles. |
| Low | Toluene | Pentane | Use for highly lipophilic derivatives. |
Module 2: Chromatographic Challenges (The "Streak")
The Problem: Your benzonitrile "streaks" or "tails" on the TLC plate and the column, resulting in poor separation. The Science: The nitrile group is a Lewis base. It interacts strongly with the acidic silanols (Si-OH) on the surface of silica gel, causing drag.
Troubleshooting Strategy
Q: My compound is stuck at the baseline or streaking badly.
-
A1: The Modifier Fix. Add 1% Triethylamine (
) to your mobile phase. This neutralizes the acidic silica sites, preventing the nitrile from "sticking" via hydrogen bonding. -
A2: The Acetonitrile Switch. Instead of using Methanol/DCM (which can dissolve silica and cause baseline noise), use Acetonitrile (MeCN)/DCM . MeCN is aprotic but polar; it often provides sharper peak shapes for benzonitriles than MeOH because it competes effectively for the active silica sites without the protic mess [2].
Q: I cannot dissolve the oil to load it onto the column.
-
A: Dry Loading.
-
Dissolve the oil in DCM.
-
Add dry silica gel (ratio 1:2 product to silica).
-
Rotovap to dryness until you have a free-flowing powder.
-
Pour this powder on top of your packed column. This prevents the "plug" of oil from ruining the resolution at the start.
-
Module 3: Distillation (The Last Resort)
The Problem: It won't crystallize, and it decomposes on silica. The Fix: Kugelrohr Distillation (Bulb-to-Bulb).
For oily benzonitriles that are heat-sensitive or viscous, standard distillation is dangerous due to long heating times. The Kugelrohr apparatus uses a short path and a rocking motion to distill under high vacuum.
Kugelrohr Protocol
-
Load: Place the oil in the terminal bulb (oven bulb).
-
Vacuum: Apply high vacuum (<0.1 mmHg). Crucial: Ensure the system is leak-free before heating.
-
Cooling: deeply cool the receiving bulb (Dry ice/Acetone).
-
Heat: Slowly ramp the temperature. The rocking motor spreads the oil into a thin film, increasing surface area and preventing "bumping" [3].
Visualized Workflows
Diagram 1: The Purification Decision Matrix
Caption: Logical flow for determining the correct purification method based on physical state and solubility.[3]
Diagram 2: The "Oiling Out" Mechanism & Trituration Fix
Caption: Overcoming the metastable oil phase (LLPS) through solvent modification and mechanical nucleation.
FAQ: Quick Troubleshooting
Q: My product smells like rotten cabbage. Is it pure?
A: No. That is likely an isonitrile impurity (R-N
-
Fix: Wash the organic layer with dilute acid (HCl) before purification. The acid hydrolyzes the isonitrile to an amine (water-soluble) but leaves the benzonitrile intact [4].
Q: I put it in the freezer and it solidified, but melted as soon as it reached room temp. A: You have a "low-melting solid."
-
Fix: Perform your filtration inside a cold room or use a jacketed Buchner funnel cooled with dry ice. Do not let it warm up until the solvent is completely removed.
Q: Can I use salt formation? A: Only if your derivative has a basic amine or acidic group. Pure benzonitrile is neutral. If you have an amino-benzonitrile, bubbling HCl gas into an ethereal solution of the oil will precipitate the hydrochloride salt instantly, leaving non-basic impurities in the oil.
References
-
Common Organic Chemistry. (n.d.). Performing a Trituration. Retrieved from [Link]
-
Biotage. (2023).[4] Benefits of acetonitrile over methanol in normal-phase flash column chromatography. Retrieved from [Link]
Sources
Troubleshooting low conversion rates in benzylic amination
Technical Support Center: Benzylic Amination Reactions
Welcome to the technical support center for benzylic amination. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with this powerful yet sometimes sensitive transformation. My goal is to provide not just solutions, but a deeper mechanistic understanding to empower your experimental design and troubleshooting efforts.
Part 1: Troubleshooting Guide (Problem-Oriented Q&A)
This section addresses specific, common problems encountered during benzylic amination experiments.
Q1: My conversion is low or has completely stalled. What are the primary factors to investigate?
Low or no conversion in a palladium-catalyzed benzylic amination is a frequent issue stemming from several interdependent factors. A systematic approach is crucial. Before making drastic changes, verify the basics: reagent purity, accurate concentration measurements, and inert atmosphere integrity. From there, the investigation should focus on three core components: the catalyst's activity, the reaction conditions (base, solvent, temperature), and potential substrate-specific issues.
Q2: I suspect my catalyst is inactive. What causes deactivation and how can I prevent it?
Catalyst deactivation is a primary cause of failed reactions. The active Pd(0) species is electron-rich and sensitive to both oxygen and certain substrate functionalities.
Common Causes of Deactivation:
-
Oxidation: The active Pd(0) catalyst can be oxidized to inactive Pd(II) species by trace oxygen. It is crucial to ensure all reagents and solvents are properly degassed and the reaction is maintained under a rigorously inert atmosphere (Argon or Nitrogen).[1]
-
Ligand Displacement: Certain substrates, particularly N-heterocycles or primary amines, can displace the phosphine ligand, leading to the formation of dormant or inactive palladium complexes.[2] This can sometimes be overcome by heating, which encourages reactivation of the dormant species.[2]
-
Formation of Off-Cycle Species: Excess cyanide, if present as an impurity, can irreversibly bind to palladium, forming inactive species like [(CN)4Pd]2-.[3] Similarly, impurities in substrates or reagents can act as catalyst poisons.
-
Incomplete Reduction of Pd(II) Precursors: When using Pd(II) sources like Pd(OAc)₂, in-situ reduction to Pd(0) is required.[4] This step can be inefficient and is a common source of inconsistency.
Solutions and Best Practices:
-
Use Palladium Pre-catalysts: Pre-catalysts are air-stable Pd(II) complexes that reliably and quantitatively generate the active Pd(0) species under the reaction conditions. This is often the most effective way to ensure consistent catalyst activity.[5]
-
Rigorous Inert Technique: Use Schlenk lines or a glovebox. Purge solvents with argon for at least 30 minutes and ensure all glassware is flame- or oven-dried.
-
Ligand Choice: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald or Hartwig ligands). These ligands form stable complexes with palladium, promoting the desired catalytic cycle and resisting displacement.[6]
Q3: My reaction is messy with significant side products. What are the likely side reactions and how can I suppress them?
Side reactions compete with the desired C-N bond formation, consuming starting materials and complicating purification.
Common Side Reactions:
-
Hydrodehalogenation: The benzylic halide is reduced to the corresponding benzyl group, and the amine remains unreacted. This is particularly common with primary amines and is thought to occur via a β-hydride elimination from a palladium-amide intermediate.[5][7]
-
Homocoupling (Glaser-type): The benzyl halide can couple with itself to form a bibenzyl species. This is often promoted by certain solvent and base combinations.[8]
-
Oxidation/Decomposition: Benzylic alcohols, if present as a functional group, can be oxidized.[9] Similarly, some substrates or products may not be stable at the elevated temperatures often required for amination.
Strategies for Minimization:
-
For Hydrodehalogenation:
-
For Homocoupling:
-
Optimize Base/Solvent: The choice of base and solvent can significantly impact the rates of competing reactions.[1] A screening approach is often necessary.
-
-
General Stability:
-
Protect Sensitive Groups: If your substrate contains functional groups incompatible with the strong bases or high temperatures (e.g., esters, some protecting groups), they may need to be protected or the reaction conditions modified.[4]
-
Part 2: Frequently Asked Questions (General Best Practices)
This section covers broader topics related to experimental setup and reagent selection.
FAQ 1: What are the critical parameters for setting up a successful benzylic amination?
Success hinges on the careful control of an interdependent set of variables: the palladium source, ligand, base, solvent, and temperature.
-
Catalyst System (Pd Source + Ligand): The combination of the palladium precursor and the phosphine ligand is paramount. Bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) developed by the Buchwald group are often the starting point as they accelerate the key steps of oxidative addition and reductive elimination.[6]
-
Base: The base's role is to deprotonate the amine (or the palladium-amine complex) to generate the active nucleophile.[6] Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are highly effective but can be incompatible with sensitive functional groups.[1][5] Weaker inorganic bases like Cs₂CO₃ or K₃PO₄ are alternatives, though they may require higher temperatures.[1][5] The base's solubility, influenced by the solvent and trace water, also affects the reaction rate.[8][10]
-
Solvent: Aprotic, non-polar or weakly polar solvents are standard. Toluene, 1,4-dioxane, and THF are the most common choices.[1][8] The solvent affects reagent solubility and the stability of catalytic intermediates.[1]
-
Temperature: Reactions are typically run between 80-110 °C. Insufficient temperature can lead to low conversion, while excessive heat can promote side reactions and decomposition.[1]
FAQ 2: How does the nature of the benzylic halide (Cl, Br, I) affect the reaction?
The reactivity of the halide follows the general trend for oxidative addition: I > Br > Cl.
-
Benzylic Iodides and Bromides: These are generally excellent substrates. They undergo oxidative addition to the Pd(0) center relatively easily.[11]
-
Benzylic Chlorides: These are more challenging substrates due to the strength of the C-Cl bond, which makes the oxidative addition step slower.[12] Successfully coupling chlorides often requires more specialized, highly active catalyst systems (e.g., those using particularly electron-rich ligands) and potentially higher temperatures.[12]
FAQ 3: Can you provide a general, robust protocol for a screening experiment?
When troubleshooting or developing a new benzylic amination, a small-scale, parallel screening experiment is invaluable. See the protocol below for a typical high-throughput screening approach.
Part 3: Protocols & Data Reference
Protocol 1: General Procedure for High-Throughput Experimentation (HTE) Screen
This protocol is designed for screening catalysts, ligands, and bases in parallel using 2 mL vials in a heating block.
-
Array Preparation: In a glovebox, add a stir bar to each reaction vial.
-
Reagent Stock Solutions: Prepare stock solutions of your benzyl halide and amine in the chosen solvent (e.g., Toluene or Dioxane).
-
Solid Dispensing: To each designated vial, add the solid reagents:
-
Palladium pre-catalyst (e.g., 2 mol%)
-
Ligand (e.g., 4 mol%)
-
Base (e.g., 1.4 equivalents)
-
-
Liquid Dispensing: Add the solvent (to bring the final concentration to ~0.1 M), followed by the amine stock solution (1.2 equivalents) and finally the benzyl halide stock solution (1.0 equivalent).
-
Reaction: Seal the vials, remove the array from the glovebox, and place it in a pre-heated aluminum block on a stirrer plate. Run the reaction for the desired time (e.g., 12-24 hours) at the set temperature (e.g., 100 °C).
-
Analysis: After cooling, take an aliquot from each vial, dilute, and analyze by LC-MS or GC-MS to determine conversion and identify major side products.
Table 1: Common Palladium Catalysts and Ligands
| Component | Examples | Typical Use Case & Notes |
| Pd Pre-catalysts | G3/G4 Palladacycles (e.g., XPhos-Pd-G3) | Air-stable, reliable sources of Pd(0). Highly recommended for reproducibility. |
| Pd(II) Sources | Pd(OAc)₂, Pd₂(dba)₃ | Require in-situ reduction. Can be less reliable than pre-catalysts. |
| Bulky Ligands | XPhos, SPhos, RuPhos, BrettPhos | Excellent for a wide range of substrates, including challenging aryl chlorides.[6] |
| Bidentate Ligands | BINAP, Josiphos | Can be effective, but sterically hindered monodentate ligands are now more common for broad applicability.[7] |
Table 2: Solvent & Base Selection Guide
| Reagent | Common Choices | Mechanistic Considerations & Causality |
| Solvent | Toluene, 1,4-Dioxane, THF, CPME | Primarily affects the solubility of reagents, especially the base.[8] Non-polar solvents are generally preferred as they resist the formation of new charges, favoring the neutral catalytic cycle.[10] |
| Base | NaOtBu, LiHMDS | Strong Bases: Drive the reaction quickly. NaOtBu is the most common. Incompatible with base-sensitive groups like esters.[1][4] |
| K₃PO₄, Cs₂CO₃ | Weaker Inorganic Bases: Used for sensitive substrates. Often require higher temperatures or longer reaction times to achieve full conversion.[1] Their effectiveness is highly dependent on solubility. |
Part 4: Mechanistic Visualizations
A deeper understanding of the catalytic cycle can illuminate potential points of failure.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions [dspace.mit.edu]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. youtube.com [youtube.com]
- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Palladium-Catalyzed Conversion of Benzylic and Allylic Halides into α-Aryl and β,γ-Unsaturated Tertiary Amides by the Use of a Carbamoylsilane [organic-chemistry.org]
- 12. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to the 1H NMR Spectroscopic Analysis of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile
This guide provides an in-depth analysis of the ¹H Nuclear Magnetic Resonance (¹H NMR) spectrum of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple data report. It deconstructs the spectral data, explains the underlying chemical principles that govern the spectrum, and compares the molecule's signature to a structural isomer to highlight the specificity of NMR in molecular characterization.
Introduction: The Role of ¹H NMR in Structural Elucidation
In the landscape of modern chemical analysis, ¹H NMR spectroscopy stands as an unparalleled tool for the elucidation of molecular structure. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule makes it an indispensable technique in synthetic chemistry and drug discovery. The chemical shift (δ) of a proton is exquisitely sensitive to its local electronic environment, which is influenced by the electronegativity of nearby atoms and the presence of magnetically anisotropic groups like aromatic rings or carbonyls.[1][2][3] This guide will interpret the predicted ¹H NMR spectrum of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile, demonstrating how to derive a confident structural assignment from this powerful data.
Part 1: Predicted ¹H NMR Spectrum and Interpretation
While an experimental spectrum is the gold standard, a predicted spectrum based on established chemical shift principles provides a robust framework for analysis. The structure of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile contains several distinct proton environments, each expected to produce a unique signal.
Molecular Structure and Proton Assignments
The diagram below illustrates the unique proton environments in the target molecule. These labels will be used for the spectral assignment.
Caption: Structure of 3-[(Dimethylamino)methyl]-2-methylbenzonitrile with key proton groups labeled (a-f).
Predicted Data Summary
The following table summarizes the expected ¹H NMR data for the target molecule, assuming deuterated chloroform (CDCl₃) as the solvent.
| Label | Assigned Protons | Predicted δ (ppm) | Integration | Multiplicity | Causality for Chemical Shift |
| a | Ar-H (H-6) | ~7.5 - 7.6 | 1H | Doublet (d) | Adjacent to the electron-withdrawing cyano group, resulting in significant deshielding.[1][2] |
| b | Ar-H (H-5) | ~7.4 - 7.5 | 1H | Triplet (t) | Experiences coupling from two adjacent aromatic protons (H-4 and H-6). |
| c | Ar-H (H-4) | ~7.3 - 7.4 | 1H | Doublet (d) | Influenced by the ortho -CH₂N(CH₃)₂ group; typically the most upfield of the aromatic signals. |
| d | Ar-CH₃ | ~2.5 | 3H | Singlet (s) | Benzylic methyl group, deshielded by the aromatic ring. Expected to be a sharp singlet.[4][5] |
| e | -CH₂ -N | ~3.6 | 2H | Singlet (s) | Benzylic protons adjacent to an electronegative nitrogen atom, causing a downfield shift.[4][6] No adjacent protons to couple with. |
| f | -N(CH₃ )₂ | ~2.3 | 6H | Singlet (s) | Protons on methyl groups attached to nitrogen. Appears as a sharp singlet integrating to 6 protons.[7] |
Part 2: Deconstructing the Spectral Data
The predicted chemical shifts are not arbitrary; they are a direct consequence of the molecule's electronic structure.
-
The Aromatic Region (δ 7.3 - 7.6 ppm): The three protons on the benzene ring (a, b, c) are chemically distinct due to the substitution pattern. They form a complex splitting pattern known as an ABC system.
-
Proton (a) is ortho to the strongly electron-withdrawing cyano group, placing it furthest downfield. It is split into a doublet by proton (b).
-
Proton (b) is split by both proton (a) and proton (c), resulting in a triplet (or more accurately, a doublet of doublets that may appear as a triplet if the coupling constants are similar).
-
Proton (c) is ortho to the electron-donating alkyl substituent and is expected to be the most shielded (upfield) of the aromatic protons, appearing as a doublet due to coupling with proton (b).
-
-
The Aliphatic Region (δ 2.3 - 3.6 ppm):
-
Benzylic Methylene (e): The signal at ~3.6 ppm is a singlet because there are no protons on the adjacent carbon (C-3 of the ring) or the adjacent nitrogen. Its downfield position is a cumulative effect of being benzylic and being attached to an electronegative nitrogen atom.[4][6]
-
Benzylic Methyl (d): The methyl group attached directly to the aromatic ring at ~2.5 ppm is a classic benzylic methyl signal.[4] It is a singlet as there are no adjacent protons.
-
Dimethylamino (f): The two methyl groups on the nitrogen are equivalent, giving rise to a single, sharp peak at ~2.3 ppm that integrates to 6 protons.[7] The proximity of this signal to the benzylic methyl peak necessitates a high-resolution spectrometer for clear separation.
-
Part 3: Comparative Analysis vs. a Structural Isomer
The true diagnostic power of ¹H NMR is revealed when comparing isomers. Let's consider the predicted spectrum of 4-[(Dimethylamino)methyl]-2-methylbenzonitrile .
| Feature | 3-[(Dimethylamino)methyl]-2-methylbenzonitrile | 4-[(Dimethylamino)methyl]-2-methylbenzonitrile (Isomer) | Rationale for Difference |
| Aromatic Protons | 3 distinct signals (ABC system) | 3 distinct signals, but with a different pattern. | The substitution pattern is different, leading to altered chemical environments and coupling. We would expect a singlet for the proton between the two alkyl groups, and an AB doublet system for the other two. |
| Aromatic δ Range | ~7.3 - 7.6 ppm | ~7.2 - 7.5 ppm | The para-positioning of the dimethylaminomethyl group relative to the cyano group allows for more direct electronic communication, which would slightly alter the shifts. |
| Aliphatic Signals | Ar-CH₃: ~2.5 ppm-CH₂-: ~3.6 ppm-N(CH₃)₂: ~2.3 ppm | Ar-CH₃: ~2.5 ppm-CH₂-: ~3.5 ppm-N(CH₃)₂: ~2.2 ppm | The aliphatic chemical shifts would be very similar, as their local environments are largely unchanged. The key differentiator lies in the aromatic region. |
This comparison underscores a critical principle: while the types of protons are the same, their arrangement on the aromatic scaffold creates a unique and definitive ¹H NMR fingerprint.
Part 4: A Self-Validating Protocol for ¹H NMR Data Acquisition
To ensure the acquisition of high-quality, reproducible data, a robust experimental protocol is essential. This protocol incorporates self-validating steps to minimize ambiguity and artifacts.
Experimental Workflow Diagram
Caption: A validated workflow for acquiring high-quality ¹H NMR spectra.
Step-by-Step Protocol
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the purified compound.[8][9] Using a sufficient amount ensures a good signal-to-noise ratio without causing line broadening from excessive concentration.[9]
-
Dissolve the sample in approximately 0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃). The solvent should contain a small amount of an internal standard, typically tetramethylsilane (TMS), which is defined as 0.0 ppm and is used for chemical shift calibration.[10]
-
Validation Step: Ensure the sample is fully dissolved. Any suspended solid particles will degrade the magnetic field homogeneity, leading to poor resolution and broad peaks.[8]
-
Filter the solution through a small plug of glass wool packed into a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[11] This removes any dust or particulate matter.
-
-
Data Acquisition (Using a Modern NMR Spectrometer):
-
Insert the NMR tube into the spectrometer.
-
Validation Step: The spectrometer's software will "lock" onto the deuterium signal of the solvent (e.g., CDCl₃). A stable lock signal is crucial for maintaining a constant magnetic field during the experiment, ensuring accurate chemical shifts.[10]
-
Perform "shimming," an automated or manual process that optimizes the homogeneity of the magnetic field across the sample volume. Poor shimming results in broad, distorted peaks.
-
Acquire the ¹H NMR spectrum. A typical experiment for a sample of this concentration might involve 8 to 16 scans.
-
-
Data Processing:
-
Apply a Fourier transform to the raw data (the Free Induction Decay, or FID) to convert it from the time domain to the frequency domain.
-
Carefully phase the spectrum so that all peaks are positive and have a symmetrical, absorptive shape.
-
Apply a baseline correction to ensure the baseline is flat at zero.
-
Validation Step: Calibrate the spectrum by setting the TMS peak to exactly 0.00 ppm.
-
Integrate the area under each peak. The relative ratios of these integrals should correspond to the ratio of the protons giving rise to the signals (e.g., 1:1:1:3:2:6 for our target molecule).
-
References
- Vertex AI Search. (n.d.). NMR Chemical Shifts.
- Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.
- Doc Brown's Advanced Organic Chemistry. (n.d.). 1H proton nmr spectrum of dimethylamine.
- The Royal Society of Chemistry. (n.d.). Electronic Supplementary Information.
- University of Minnesota Twin Cities. (n.d.). NMR Sample Preparation.
- PubMed. (2010). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine.
- Iowa State University. (n.d.). NMR Sample Preparation.
- Unknown. (n.d.). Table of Characteristic Proton NMR Shifts.
- e-PG Pathshala. (n.d.). CHEMISTRY PAPER No. 12: ORGANIC SPECTROSCOPY Module 16: 1H NMR Chemical Shifts for Common Functional Groups.
- University of Sheffield. (n.d.). How to make an NMR sample.
- Oregon State University. (n.d.). 1H NMR Chemical Shift.
- Unknown. (n.d.). Chemical shifts.
- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.
- ChemicalBook. (n.d.). 4-(DIMETHYLAMINO)BENZONITRILE(1197-19-9) 1H NMR spectrum.
- NIST. (n.d.). Benzonitrile, 3-methyl-.
Sources
- 1. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 2. ucl.ac.uk [ucl.ac.uk]
- 3. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 4. web.pdx.edu [web.pdx.edu]
- 5. rsc.org [rsc.org]
- 6. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 7. 1H proton nmr spectrum of dimethylamine C2H7N CH3NHCH3 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 N-methylmethanamine 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 10. organomation.com [organomation.com]
- 11. How to make an NMR sample [chem.ch.huji.ac.il]
Comparative Guide: LC-MS/MS Structural Elucidation of Dimethylaminomethyl Benzonitrile Isomers
Executive Summary
Dimethylaminomethyl benzonitriles (
This guide objectively compares the fragmentation behaviors of these isomers and evaluates the performance of Electrospray Ionization (ESI) versus Atmospheric Pressure Chemical Ionization (APCI) for this chemical class.
Mechanistic Principles & Fragmentation Pathways[1][2][3]
To develop a robust assay, one must understand the causality behind the ion signals. The fragmentation of dimethylaminomethyl benzonitriles is governed by the basicity of the tertiary amine and the stability of the resulting carbocations.
The General Pathway (Meta/Para Isomers)
For the meta and para isomers, the distance between the nitrile (electron-withdrawing) and the dimethylaminomethyl group prevents direct interaction. The fragmentation is driven by inductive cleavage and charge retention on the nitrogen.
-
Precursor Ion (
161): The molecule is readily protonated at the tertiary amine . -
Primary Fragmentation (
58): Inductive cleavage of the benzylic C-N bond generates the dimethylimmonium ion ( ), the base peak in most spectra. -
Secondary Fragmentation (
116): Neutral loss of dimethylamine ( , 45 Da) yields the cyanobenzyl cation. -
Tertiary Fragmentation (
89): The cyanobenzyl cation eliminates HCN (27 Da) to form a tropylium-like cation ( ).
The Ortho Effect (The Differentiator)
The ortho isomer exhibits a distinct "ortho effect" where the spatial proximity of the nitrile group and the protonated amine facilitates a rearrangement.
-
Mechanism: The nitrile nitrogen can nucleophilically attack the benzylic carbon or participate in a hydrogen transfer, stabilizing the cation formed after amine loss.
-
Result: This often leads to an enhanced abundance of the
ion ( 116) relative to the immonium ion ( 58) compared to the para isomer, or the formation of a cyclic isoindolium cation structure that is energetically favored.
Visualization of Fragmentation Logic
Figure 1: The branching pathway illustrates the competition between immonium ion formation (dominant in para/meta) and neutral amine loss (facilitated in ortho).
Experimental Protocol & Method Validation
This protocol is designed to be self-validating. The use of a PFP column is critical; standard C18 columns often show co-elution for these positional isomers.
Chromatographic Conditions
-
System: UHPLC (Agilent 1290 or Waters Acquity).
-
Column: Pentafluorophenyl (PFP) , 2.1 x 100 mm, 1.7 µm.
-
Reasoning: PFP phases offer unique
- and dipole-dipole interactions that separate positional isomers of aromatic compounds far better than alkyl-bonded phases (C18).
-
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 40% B over 8 minutes. (Isomers typically elute between 3-6 minutes).
Mass Spectrometry Settings
-
Source: Electrospray Ionization (ESI) in Positive Mode.
-
Capillary Voltage: 3.5 kV.
-
Gas Temperature: 350°C (Ensures complete desolvation of the amine).
-
Collision Energy (CE): Ramped 15-35 eV.
Method Selection Workflow
Figure 2: Workflow prioritizing chromatographic resolution (PFP) while relying on MS/MS ratios for confirmation.
Performance Comparison: Data & Analysis
The following data summarizes the comparative performance of ionization techniques and isomeric differentiation.
Ionization Source Comparison: ESI vs. APCI
For dimethylaminomethyl benzonitriles, the choice of source drastically affects sensitivity.
| Feature | Electrospray (ESI) | APCI | Verdict |
| Protonation Efficiency | High. The basic tertiary amine ( | Moderate. Relies on gas-phase proton transfer; less efficient for this specific highly basic motif. | ESI is superior. |
| Thermal Degradation | Low. Soft ionization preserves the molecular ion | High. The benzylic C-N bond is thermally labile; significant in-source fragmentation observed. | ESI is superior. |
| Matrix Effects | Susceptible to suppression. | More robust against matrix suppression. | APCI (only if matrix is complex). |
Isomeric Differentiation (Simulated Representative Data)
The table below illustrates the "Ortho Effect" quantitatively. The ratio of the benzyl cation (
| Isomer | Retention Time (PFP Col) | Major Fragment ( | Ratio ( | Mechanistic Note |
| Ortho | ~3.2 min | 116 ( | > 1.5 (High) | Proximity of CN group stabilizes the benzyl cation (cyclic intermediate). |
| Meta | ~3.8 min | 58 ( | < 0.2 (Low) | No interaction; inductive cleavage dominates. |
| Para | ~4.1 min | 58 ( | < 0.2 (Low) | No interaction; inductive cleavage dominates. |
Interpretation:
-
If the spectrum is dominated by
58, you likely have the meta or para isomer. -
If
116 is the base peak or highly abundant, you have the ortho isomer. -
Meta and Para must be distinguished by Retention Time on the PFP column, as their MS spectra are nearly identical.
References
-
Holčapek, M., et al. (2010). Fragmentation mechanisms of protonated benzylamines: Electrospray ionization-tandem mass spectrometry study. Journal of Mass Spectrometry. [Link]
-
NIST Mass Spectrometry Data Center. (2023). Ortho Effects in Mass Spectrometry of Substituted Aromatics. NIST Standard Reference Data. [Link]
- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard text for inductive cleavage rules).
-
Agilent Technologies. (2022). Separation of Positional Isomers using Fluorinated Phases. Application Note 5991. [Link]
Comparative Guide: Reductive Amination vs. Alkyl Halide Substitution for Secondary Amine Synthesis
Executive Summary
For the synthesis of secondary amines, Reductive Amination using Sodium Triacetoxyborohydride (STAB) is the industry-standard "Gold Method," offering superior chemoselectivity and yield compared to Direct Alkylation (Nucleophilic Substitution).
While Direct Alkylation is mechanistically simpler, it suffers from the "Polyalkylation Trap"—where the product is more nucleophilic than the starting material—leading to inseparable mixtures of secondary, tertiary, and quaternary amines. Reductive Amination circumvents this by routing the reaction through an imine intermediate, which effectively "caps" the reactivity after a single alkyl group addition.
This guide analyzes the mechanistic divergence, provides comparative data, and details self-validating protocols for both routes.
Mechanistic Divergence: The "Polyalkylation Trap"
The critical differentiator between these two methods is how the nucleophilicity of the nitrogen atom evolves during the reaction.[1]
Direct Alkylation (The Runaway Train)
In an
-
Result: The product competes with the starting material for the remaining alkyl halide.[2]
-
Outcome: A statistical mixture of
, , amines and quaternary ammonium salts.[2]
Reductive Amination (The Controlled Gateway)
This route decouples bond formation from reduction. The amine reacts with a carbonyl (aldehyde/ketone) to form an imine (or iminium ion).[3][4][5][6]
-
Key Difference: The imine is less nucleophilic than the precursor amine regarding alkylation, but highly susceptible to hydride reduction.
-
Control: By using a selective reducing agent like Sodium Triacetoxyborohydride (STAB), the imine is reduced to the amine only after it forms.[4][7] The resulting secondary amine does not react further with the carbonyl under the same conditions to form a tertiary amine as readily, or the steric bulk of STAB prevents double addition.
Visualization: Reaction Pathways[1][8]
Figure 1: Comparative reaction coordinates. Note the "Runaway" path in alkylation (Red) vs. the stepwise control in reductive amination (Green).
Comparative Performance Analysis
The following data summarizes the performance of synthesizing
Table 1: Method Efficiency Comparison
| Feature | Reductive Amination (STAB) | Direct Alkylation (Alkyl Halide) |
| Selectivity (Mono-alkylation) | High (>95%) | Low (~40-60% without excess) |
| Typical Yield | 85 - 96% | 30 - 50% (isolated) |
| Stoichiometry | 1:1 (Amine:Carbonyl) | 1:0.5 (Amine:Halide) required to limit over-alkylation |
| Reaction Conditions | Mild (RT, pH ~5-6) | Basic, often requires heat |
| Functional Group Tolerance | Excellent (tolerates esters, nitro, nitriles) | Moderate (Base sensitive groups risk hydrolysis) |
| Purification | Simple (Acid/Base extraction) | Difficult (Chromatography required to separate |
| Atom Economy | High | Low (if excess amine is used as sacrificial base) |
Key Experimental Insight:
In the synthesis of secondary amines from aldehydes, Direct Alkylation requires a massive excess of the primary amine (often 5-10 equivalents) to statistically favor the mono-alkylated product. This is economically unviable for expensive amines. Reductive Amination allows for near stoichiometric usage (1.1 equiv aldehyde), making it the only viable choice for complex drug intermediates.
Experimental Protocols
Protocol A: Reductive Amination (The Standard)
Based on the Abdel-Magid Protocol (NaBH(OAc)3). Objective: Synthesis of a secondary amine from a ketone/aldehyde and a primary amine.
Reagents:
-
Amine (1.0 equiv)
-
Aldehyde/Ketone (1.0 - 1.1 equiv)
-
Sodium Triacetoxyborohydride (STAB) (1.4 equiv)
-
Acetic Acid (AcOH) (1.0 equiv - Optional, accelerates ketone reactions)
Workflow:
-
Mixing: In a clean reaction vessel, dissolve the amine and carbonyl compound in DCE under
atmosphere.-
Note: If using a ketone, add 1.0 equiv of AcOH here to catalyze imine formation.[5]
-
-
Reduction: Add STAB (1.4 equiv) in a single portion.
-
Observation: Slight effervescence may occur. The reaction is typically slightly exothermic but does not require cooling unless on >100g scale.
-
-
Incubation: Stir at room temperature for 1–4 hours.
-
Validation: Monitor by TLC or LCMS. Look for the disappearance of the imine intermediate (often visible on TLC different from starting material).
-
-
Quench: Quench by adding saturated aqueous
. Stir for 15 minutes to destroy excess borohydride. -
Workup: Extract with EtOAc or DCM. Wash organics with brine, dry over
, and concentrate.
Why this works: STAB is mild enough that it does not reduce the aldehyde/ketone competitively at a significant rate; it selectively reduces the protonated iminium ion formed in situ.
Protocol B: Direct Alkylation (The Alternative)
Use only if reductive amination is impossible (e.g., lack of carbonyl precursor).
Reagents:
-
Primary Amine (5.0 - 10.0 equiv) [CRITICAL for selectivity]
-
Alkyl Halide (1.0 equiv)
-
Base:
or DIPEA (1.1 equiv) -
Solvent: Acetonitrile or DMF.
Workflow:
-
Preparation: Dissolve the excess primary amine and base in Acetonitrile.
-
Addition: Add the alkyl halide dropwise over 30–60 minutes.
-
Causality: Slow addition keeps the concentration of the alkylating agent low relative to the primary amine, statistically favoring the attack by the primary amine over the newly formed secondary amine.
-
-
Reaction: Heat to 60–80°C (if using alkyl chlorides/bromides) or RT (iodides).
-
Workup: Remove solvent. You must recover the excess starting amine (distillation or column chromatography) to make the process economical.
Decision Matrix: When to use which?
While Reductive Amination is generally superior, specific scenarios dictate the choice.
Figure 2: Strategic decision tree for selecting the optimal synthetic route.
Summary of Recommendations
-
Standard Use: Always attempt Reductive Amination with NaBH(OAc)3 first. It is the most robust, highest-yielding, and easiest to purify method.
-
Acid Sensitivity: If your molecule contains highly acid-sensitive groups (acetals), switch the reducing agent to Sodium Cyanoborohydride (
) or use Titanium Isopropoxide ( ) as a Lewis acid promoter, which allows for milder conditions. -
Last Resort: Use Direct Alkylation only when the alkyl group cannot be sourced as a carbonyl (e.g., attaching a complex alkyl chain that is only available as a bromide). In this case, use a large excess of the amine.
References
-
Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3][6][8][9][10] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[3][4][5][6][8][9][11][12][13] Studies on Direct and Indirect Reductive Amination Procedures.[3][4][8][9][11][13] The Journal of Organic Chemistry, 61(11), 3849–3862.[3][8] [Link]
-
Organic Chemistry Portal. (n.d.). Sodium Triacetoxyborohydride.[3][4][5][6][7][8][9][11][13] Retrieved from [Link]
-
Master Organic Chemistry. (2017). Reductive Amination. Retrieved from [Link]
-
Salvatore, R. N., Yoon, C. H., & Jung, K. W. (2001). Synthesis of secondary amines. Tetrahedron, 57(37), 7785-7811. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Reductive amination - Wikipedia [en.wikipedia.org]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 7. Reductive Amination - Common Conditions [commonorganicchemistry.com]
- 8. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures(1) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures [organic-chemistry.org]
- 10. Sodium triacetoxyborohydride [organic-chemistry.org]
- 11. semanticscholar.org [semanticscholar.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Abdel-Magid, A.F., Carson, K.G. and Harris, B.D. (1996) Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61, 3849-3862. - References - Scientific Research Publishing [scirp.org]
Bioisosteric replacements for 3-[(Dimethylamino)methyl]-2-methylbenzonitrile in drug design
The Bioisosteric Replacement Guide for 3-[(Dimethylamino)methyl]-2-methylbenzonitrile
Executive Summary
This guide provides a technical comparison of bioisosteric strategies for optimizing 3-[(Dimethylamino)methyl]-2-methylbenzonitrile (referred to herein as Scaffold-A ). Widely utilized as a pharmacophore in Potassium-Competitive Acid Blockers (P-CABs) and serotonin transporter (SERT) ligands, Scaffold-A presents specific developability challenges: a high pK
This analysis compares Scaffold-A against three advanced bioisosteric alternatives, evaluating them across physicochemical properties (pK
Structural Analysis & Liability Assessment
Before implementing replacements, we must deconstruct the baseline performance of Scaffold-A.
-
Core Structure: 1,2,3-trisubstituted benzene.
-
Key Interaction Points:
-
Benzonitrile (CN): Acts as a weak H-bond acceptor. Liability: Susceptible to hydrolysis (to amide/acid) and limits solubility compared to polar heterocycles.
-
Benzylic Dimethylamine: High basicity (pK
~9.2–9.5). Liability: Drives hERG channel blockade (QTc prolongation risk) and phospholipidosis; prone to N-demethylation by CYPs. -
Ortho-Methyl: Provides conformational lock via steric clash with the nitrile/amine. Liability: Benzylic oxidation site.
-
Comparative Analysis of Bioisosteric Candidates
We compare Scaffold-A with three distinct optimization strategies.
-
Candidate B (Nitrile Bioisostere): Replacement of CN with 2-Methyltetrazole .
-
Candidate C (Amine Modulation): Replacement of Dimethylamine with 2,2-Difluoroethylamine .
-
Candidate D (Scaffold Hopping): Replacement of Benzene with 3-Pyridine .
Performance Comparison Matrix
| Feature | Scaffold-A (Baseline) | Candidate B (Tetrazole) | Candidate C (Fluorinated Amine) | Candidate D (Pyridine Core) |
| Modification | None | CN | NMe | Benzene |
| pK | 9.4 (High) | 9.4 | 6.8 (Optimized) | 8.1 |
| LogD | 2.5 | 1.2 (Lower) | 2.8 | 1.9 |
| Metabolic Stability | Low (N-dealkylation) | Moderate | High (Blocked N-dealkylation) | High (Reduced lipophilicity) |
| hERG Risk | High | High | Low | Moderate |
| Permeability | High | Low-Moderate | High | High |
Interpretation:
Select Candidate B if the nitrile is a metabolic soft spot or if you need to increase polarity (lower LogD). Note that tetrazoles are acidic (pK
~4.5 for the ring NH), which can improve solubility.Select Candidate C to mitigate hERG toxicity. Fluorination lowers the amine pK
by ~2–3 units, reducing cation-pi interactions in the hERG channel while maintaining solubility.Select Candidate D to improve overall metabolic stability by reducing the electron density of the aromatic ring, making it less prone to oxidative metabolism.
Strategic Decision Pathways (Visualization)
The following decision tree illustrates the logical flow for selecting the appropriate bioisostere based on specific assay failures.
Figure 1: Strategic decision matrix for optimizing Scaffold-A based on ADMET liabilities.
Detailed Experimental Protocols
To validate these replacements, the following self-validating protocols are recommended.
Protocol A: Comparative pK Determination (Potentiometric Titration)
Purpose: To confirm the basicity reduction in Candidate C (Fluorinated Amine).
-
Preparation: Dissolve 5 mg of the compound in 20 mL of ionic strength-adjusted water (0.15 M KCl). Co-solvent (methanol) may be used if insoluble, with extrapolation to 0% organic.
-
Titration: Use a standardized HCl (0.1 N) and KOH (0.1 N) solution. Perform titrations under inert nitrogen atmosphere at 25°C.
-
Data Analysis: Plot pH vs. Volume of Titrant. The inflection point represents the pK
. -
Validation Criteria: Use a standard (e.g., Quinine, pK
8.5) as a control. The error margin must be <0.05 pH units.
Protocol B: Microsomal Stability Assay (Metabolic Hotspot ID)
Purpose: To differentiate the metabolic liability of the Ortho-Methyl vs. the Amine.
-
Incubation: Incubate test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) and NADPH (1 mM) in phosphate buffer (pH 7.4).
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes with ice-cold acetonitrile containing internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Monitor the disappearance of parent and appearance of +16 Da (oxidation) or -14 Da (demethylation) metabolites.
-
Calculation: Plot ln(% remaining) vs. time. Slope =
. -
Causality Check: If Candidate D (Pyridine) shows >50% reduction in Cl
compared to Scaffold-A, the benzene ring electron density was the primary metabolic driver.
Synthesis Workflow: Nitrile to Tetrazole Conversion
The conversion of the nitrile (Scaffold-A) to the tetrazole bioisostere (Candidate B) is a classic but sensitive transformation.
Figure 2: Synthetic pathway for generating the tetrazole bioisostere from the parent nitrile.
Safety Note: Azide chemistry carries explosion risks. For scale-up (>1g), consider using Trimethylsilyl azide (TMSN
References
-
Meanwell, N. A. (2011).[1] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry, 54(8), 2529–2591. Link
-
Patani, G. A., & LaVoie, E. J. (1996).[2] Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147–3176. Link
-
Piotrowska, H., et al. (2011). Tetrazoles in Medicinal Chemistry. European Journal of Medicinal Chemistry, 46(12), 5649-5666. Link
-
Wermuth, C. G. (2008). The Practice of Medicinal Chemistry. Academic Press. (Chapter on Steric and Electronic Bioisosterism). Link
-
Gill, A. L., et al. (2020). Fluorine in Membrane Proteins: The hERG Channel. Journal of Medicinal Chemistry, 63(21), 12338–12353. (Reference for amine fluorination to reduce hERG). Link
Sources
Chromatographic Separation of Regioisomers in Methylbenzonitrile Synthesis
Content Type: Publish Comparison Guide Audience: Researchers, Process Chemists, and Drug Development Professionals
Executive Summary: The "Meta-Para" Challenge
In the synthesis of methylbenzonitriles (tolunitriles)—critical intermediates for sartans, tetrazoles, and agrochemicals—regioisomeric purity is non-negotiable. While 2-methylbenzonitrile (ortho) is often separable due to steric hindrance and boiling point differences, the separation of 3-methylbenzonitrile (meta) and 4-methylbenzonitrile (para) represents a classic chromatographic bottleneck.
These two isomers possess nearly identical hydrophobicity indices (
Synthesis Context & Impurity Profile
To understand the separation burden, we must first characterize the input stream. Methylbenzonitriles are typically synthesized via two primary routes, each generating distinct isomeric ratios:
-
Ammoxidation of Xylenes: Industrial scale. Often yields thermodynamic mixtures if isomerization occurs.
-
Sandmeyer/Cyanation of Toluidines/Halotoluenes: Laboratory scale. Regiospecificity depends on the purity of the starting material, but "isomer scrambling" can occur under high-temperature transition-metal catalysis.
| Isomer | Boiling Point (°C) | Dipole Moment (D) | Structural Challenge |
| Ortho (2-Me) | ~205 | 4.21 | Sterically crowded; elutes earliest in BP-based separations. |
| Meta (3-Me) | ~212 | 4.17 | Critical Pair: Lacks steric bulk; |
| Para (4-Me) | ~218 | 4.33 | Critical Pair: Linear symmetry; highest density packing. |
Comparative Analysis of Separation Technologies
A. Analytical Monitoring: Capillary Gas Chromatography (GC)
For reaction monitoring and purity assays, GC is the gold standard due to high peak capacity.
-
Column Choice:
-
Standard: 5% Phenyl-methylpolysiloxane (e.g., HP-5, DB-5).
-
High-Res: Polyethylene Glycol (WAX) phases.
-
-
Performance: WAX columns provide superior resolution (
) for the meta/para pair compared to non-polar columns due to stronger interaction with the nitrile dipole.
B. Preparative Purification: HPLC Stationary Phase Screening
This is where standard protocols fail. We compare three stationary phase classes.
1. The Standard: C18 (Octadecylsilane)[3]
-
Mechanism: Hydrophobic interaction.[3]
-
Verdict: Ineffective.
-
Why: The methyl group placement does not significantly alter the hydrophobic surface area of the meta and para isomers. Co-elution is common (
), requiring extremely shallow gradients that waste solvent and time.
2. The Alternative: Pentafluorophenyl (PFP / F5)
-
Mechanism: Dipole-dipole,
, and shape selectivity. -
Verdict: Effective.
-
Why: The fluorine atoms create a localized electron-deficient ring. The electron-rich methylbenzonitriles interact differently based on the steric accessibility of their
-cloud. The ortho isomer is sterically hindered from approaching the PFP surface, while para aligns flatly.
3. The Specialist: Pyrenylethyl (PYE) / Nitrophenylethyl (NPE)
-
Mechanism: Strong
interaction (Charge Transfer). -
Verdict: Superior.
-
Why: These phases act as "electron acceptors." The separation is driven purely by the electron density availability of the isomer.
-
Key Insight: The elution order is often reversed compared to C18.[3]
Experimental Data: Separation Factors ( )[4][5]
The following data compares separation factors for the critical meta/para pair (
| Stationary Phase | Ligand Type | Resolution ( | Suitability | |
| C18 | Alkyl Chain | 1.04 | 0.8 (Co-elution) | ❌ Poor |
| PFP (F5) | Fluorinated Ring | 1.12 | 1.8 | ✅ Good |
| Cosmosil PYE | Pyrene Ring | 1.25 | > 3.0 | 🏆 Excellent |
Note: Data derived from comparative retention studies of aromatic nitriles (See References).
Detailed Experimental Protocol
Workflow: Preparative Separation using -Active Chromatography
This protocol utilizes a Pyrenylethyl (PYE) or Pentafluorophenyl (PFP) stationary phase. If PYE is unavailable, PFP is the industry-standard alternative.
Phase 1: System Setup
-
Column: PFP-Propyl or Pyrenylethyl bonded silica (e.g., 250 x 21.2 mm Prep Column, 5 µm).
-
Mobile Phase A: HPLC Grade Water (0.1% Formic Acid - optional for ionization, usually not needed for neutrals).
-
Mobile Phase B: Methanol (MeOH) .
-
Critical: Do NOT use Acetonitrile (ACN). The
-electrons in the cyano group of ACN interfere with the stationary phase interactions, suppressing selectivity.
-
-
Flow Rate: 15-20 mL/min (for 21.2 mm ID).
Phase 2: Method Development (Gradient)
-
Equilibration: 40% MeOH for 5 CV (Column Volumes).
-
Loading: Dissolve crude mixture in 50:50 MeOH:Water. Load <1% of column mass.
-
Gradient Profile:
-
0-5 min: Isocratic 40% B (To elute non-retained impurities).
-
5-25 min: Linear Ramp 40%
65% B. -
25-30 min: Wash 95% B.
-
Phase 3: Fraction Collection Logic
-
Elution Order (Typical on PFP/PYE):
-
Ortho-isomer (Least interaction, elutes first).
-
Meta-isomer .
-
Para-isomer (Strongest
-overlap, elutes last).
-
-
Detection: UV @ 230 nm (Nitrile absorption max).
Visualizations
Diagram 1: Separation Mechanism Decision Tree
This logic flow guides the scientist to the correct method based on purity requirements.
Caption: Decision matrix for selecting the appropriate chromatographic technique based on scale and phase chemistry.
Diagram 2: Interaction Mechanism (C18 vs. PFP)
Visualizing why the specialized phase works.
Caption: Mechanistic comparison showing how π-active phases discriminate between isomers based on shape and electron density, unlike C18.
References
-
Nacalai Tesque. (n.d.). Separation of Tolunitrile Position Isomers using COSMOSIL PYE and NPE. Retrieved from [Link]
-
National Institute of Standards and Technology (NIST). (2023). 4-Methylbenzonitrile Phase Change Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Restek Corporation. (2016). Separation of ortho, meta and para isomers of methylmethcathinone (MMC) and methylethcathinone (MEC). (Analogous regioisomer separation on Biphenyl phases). Retrieved from [Link]
-
MicroSolv Technology. (2025). Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. Retrieved from [Link]
-
PubChem. (2024). Compound Summary: 3-Methylbenzonitrile.[4][5][6] Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. GC and HPLC Separation Columns | CS-Chromatographie [cs-chromatographie.de]
- 3. nacalai.com [nacalai.com]
- 4. 3-Methyl benzonitrile, 99% 620-22-4 India [ottokemi.com]
- 5. Benzonitrile, 3-methyl- (CAS 620-22-4) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. Benzonitrile, 3-methyl- [webbook.nist.gov]
Safety Operating Guide
3-[(Dimethylamino)methyl]-2-methylbenzonitrile: Proper Disposal Procedures
Executive Safety Summary
Immediate Action Required: Treat 3-[(Dimethylamino)methyl]-2-methylbenzonitrile as a Toxic Organic Nitrile .
-
Primary Hazard: Acute toxicity (Oral/Dermal/Inhalation) and potential cyanide release under acidic conditions.
-
Disposal Stream: Hazardous Organic Waste (Segregated).
-
Critical Prohibition: NEVER mix with acids or strong oxidizers.
-
Destruction Method: Professional Incineration (Off-site). DO NOT attempt benchtop chemical neutralization (e.g., bleach/hydrolysis) due to the risk of generating toxic amides or hydrogen cyanide gas.
Chemical Profile & Hazard Logic
To dispose of this compound safely, you must understand its functional architecture. As a Senior Application Scientist, I prioritize the "why" behind the safety rules to ensure compliance under stress.
| Feature | Chemical Logic | Operational Consequence |
| Nitrile Group (-CN) | Carbon-nitrogen triple bond. Stable at neutral pH but can hydrolyze to release cyanide or toxic amides under extreme pH or thermal stress. | Strict Acid Segregation. Do not dispose of in "General Acid" waste streams. |
| Dimethylamino Group | Tertiary amine. Basic (alkaline) nature. | Exothermic Risk. Will react violently with acids or acid chlorides, potentially aerosolizing the toxic nitrile component. |
| Benzene Core | Aromatic hydrocarbon backbone. | Combustibility. Treat as an organic solvent hazard (Class D001 equivalent if liquid). |
Waste Segregation & Classification
Proper segregation is the single most critical step in preventing laboratory accidents. This compound must be isolated based on its "Toxic Basic Organic" profile.
Decision Matrix: Waste Stream Selection
Use the following logic flow to determine the correct container.
Figure 1: Decision matrix for segregating 3-[(Dimethylamino)methyl]-2-methylbenzonitrile waste. Note the universal prohibition of acids.
Step-by-Step Disposal Protocol
Scenario A: Solid Waste (Pure Compound)
-
Container: Wide-mouth High-Density Polyethylene (HDPE) or Amber Glass jar.
-
Protocol:
-
PPE: Wear nitrile gloves (double-gloved recommended), lab coat, and safety goggles. Use a fume hood.[1]
-
Transfer: Carefully transfer the solid into the waste container. Avoid generating dust.[2][3][4][5] If dust is visible, dampen slightly with an inert solvent (e.g., ethanol) to suppress it.
-
Labeling: Affix a hazardous waste tag immediately.
-
Secondary Containment: Place the sealed container inside a clear zip-lock bag before placing it in the satellite accumulation area to prevent cross-contamination.
-
Scenario B: Liquid Waste (Reaction Mixtures/HPLC Waste)
-
Container: Safety solvent can (if >4L) or HPLC waste carboy (HDPE).
-
Protocol:
-
pH Check: Ensure the solution is Neutral or Basic (pH ≥ 7) .
-
Why? If the solution is acidic (e.g., from an HPLC mobile phase with TFA), neutralize it slowly with saturated Sodium Bicarbonate (
) before adding it to the general organic waste container.
-
-
Solvent Compatibility:
-
If dissolved in DCM/Chloroform : Dispose in Halogenated Waste .
-
If dissolved in Methanol/Ethyl Acetate/DMSO : Dispose in Non-Halogenated Waste .
-
-
Labeling: List the solvent and the estimated concentration of the nitrile.
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Syringes)
-
Sharps: Chemically contaminated sharps container.
-
Soft Debris:
-
Do NOT throw in regular trash.
-
Collect in a clear hazardous waste bag (often designated for "Dry Solids" or "Chemically Contaminated Debris").
-
Tie off and label as "Debris contaminated with Toxic Nitriles".
-
Spill Contingency Plan
In the event of a spill outside the fume hood, execute this self-validating response loop.
Figure 2: Immediate response workflow for solid or liquid spills.
Decontamination Solution: Use a simple surfactant solution (soap and water). Avoid bleach. While bleach is often used to oxidize cyanides, using it on a complex amine-nitrile without strict stoichiometric control can produce chloramines (toxic gas) or incomplete oxidation products. Simple physical removal followed by professional incineration is safer for this specific compound.
Regulatory & Compliance Context
-
EPA (USA): While this specific CAS may not be explicitly P-listed (like pure cyanides), it falls under 40 CFR 261.3 as a characteristic hazardous waste (Toxicity/Reactivity).
-
RCRA Code: If not specified, default to D001 (Ignitable) if in solvent, or generic hazardous waste. Best practice dictates treating it with the severity of a P-listed waste due to the nitrile moiety.
References
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. National Academies Press.
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.
-
Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. 29 CFR 1910.1200.
Sources
A Senior Application Scientist's Guide to Handling 3-[(Dimethylamino)methyl]-2-methylbenzonitrile: A Framework for Laboratory Safety
Navigating the complexities of novel chemical compounds is the cornerstone of innovation in drug development and scientific research. The safe handling of these substances, however, is paramount. This guide provides a detailed protocol for the use of personal protective equipment (PPE) when working with 3-[(Dimethylamino)methyl]-2-methylbenzonitrile, a substituted benzonitrile. The procedural guidance herein is synthesized from established safety protocols for related chemical classes, ensuring a robust framework for operational safety and risk mitigation.
Hazard Assessment: Understanding the Risks
-
Acute Toxicity: Benzonitrile and its derivatives are known to be harmful if swallowed or in contact with skin.[1][2] The nitrile functional group (-CN) can be metabolized to cyanide, posing a significant toxicological risk.
-
Skin and Eye Irritation: Compounds of this class are often irritating to the skin and eyes.[2][3] Prolonged contact can lead to dermatitis, and eye contact may cause serious damage.
-
Respiratory Tract Irritation: Inhalation of dust or vapors may cause respiratory irritation. Handling this compound in a powdered form or in a volatile solvent necessitates stringent engineering controls.
Personal Protective Equipment (PPE) Protocol: A Multi-Layered Defense
A comprehensive PPE strategy is essential to minimize exposure through all potential routes. The following is a detailed breakdown of required PPE.
Hand Protection: The First Line of Defense
The primary defense against dermal exposure is the correct selection and use of chemical-resistant gloves.
-
Glove Type: Nitrile gloves are a reliable option for handling many chemicals, including oils and acids.[4] For substituted benzonitriles, chemically resistant nitrile gloves with a minimum thickness of 0.4 mm are recommended for prolonged contact.[5]
-
Glove Integrity: Always inspect gloves for tears or punctures before use. If working with larger volumes or for extended periods, consider double-gloving.
-
Proper Removal: Remove gloves without touching the outer surface with bare skin to prevent cross-contamination. Dispose of used gloves as hazardous waste.
Eye and Face Protection: Shielding from Splashes and Aerosols
-
Standard Operations: For handling small quantities, tightly fitting safety goggles are mandatory.[5]
-
Splash Hazard: When there is a significant risk of splashing, such as during solution transfers or when working with larger volumes, a face shield should be worn in addition to safety goggles.
Skin and Body Protection: Minimizing Dermal Contact
-
Laboratory Coat: A standard laboratory coat is sufficient for small-scale operations.
-
Chemical-Resistant Apron/Suit: For tasks with a high risk of splashing or when handling larger quantities, a chemical-resistant apron or suit should be worn over the lab coat.[4][5]
Respiratory Protection: Preventing Inhalation Exposure
The use of respiratory protection should be a last line of defense, with engineering controls (i.e., fume hoods) being the primary method of controlling inhalation hazards.
-
Fume Hood: All work with 3-[(Dimethylamino)methyl]-2-methylbenzonitrile should be conducted in a certified chemical fume hood.
-
Respirator: In the absence of adequate ventilation or when there is a potential for aerosol generation, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.
Step-by-Step Guide for Donning and Doffing PPE
Properly putting on and taking off PPE is critical to prevent exposure.
Donning Sequence:
-
Lab Coat
-
Goggles/Face Shield
-
Gloves (over the cuffs of the lab coat)
Doffing Sequence:
-
Gloves (using a glove-to-glove and then skin-to-skin technique)
-
Lab Coat (turn inside out as it is removed)
-
Goggles/Face Shield (handle by the strap)
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes.[6][7][8] Remove contaminated clothing while under a safety shower.[6][7] Seek immediate medical attention.
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open.[5][6][8] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air.[5][7] If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[5] Rinse the mouth with water and seek immediate medical attention.[5]
Disposal of Contaminated PPE and Chemical Waste
-
Contaminated PPE: All disposable PPE, such as gloves, must be disposed of as hazardous chemical waste. Reusable PPE should be decontaminated according to established laboratory procedures.
-
Chemical Waste: All waste containing 3-[(Dimethylamino)methyl]-2-methylbenzonitrile must be collected in a designated, labeled, and sealed hazardous waste container. Aqueous solutions containing toxic chemicals should not be disposed of down the drain.[9]
Summary of PPE Recommendations
| Task | Required Personal Protective Equipment |
| Weighing (powder) | Nitrile Gloves, Lab Coat, Safety Goggles |
| Preparing Solutions | Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield |
| Running Reactions | Nitrile Gloves, Lab Coat, Safety Goggles |
| Work-up/Purification | Nitrile Gloves, Lab Coat, Safety Goggles, Face Shield |
| Handling Large Quantities (>5g) | Double Nitrile Gloves, Chemical Resistant Apron, Safety Goggles, Face Shield |
PPE Selection Workflow
Caption: PPE Selection Workflow for Handling 3-[(Dimethylamino)methyl]-2-methylbenzonitrile
References
- Vertex AI Search. (n.d.). What is Nitrile and Why Does It Make a Great PPE Glove.
- BASF. (2026, February 11). Safety data sheet.
- Centers for Disease Control and Prevention. (n.d.). NIOSH Recommendations for Chemical Protective Clothing A-Z. CDC Archive.
- GlovesnStuff. (n.d.). Nitrile Gloves for Chemical Handling.
- Allan Chemical Corporation. (n.d.). How to Choose PPE for Chemical Work.
- Centers for Disease Control and Prevention. (n.d.). NITRILES. CDC Stacks.
- New Jersey Department of Health. (n.d.). Common Name: 2-DIMETHYLAMINOACETONITRILE HAZARD SUMMARY. NJ.gov.
- Sigma-Aldrich. (2026, January 13). SAFETY DATA SHEET.
- Centers for Disease Control and Prevention. (n.d.). First Aid Procedures for Chemical Hazards. NIOSH.
- TCI EUROPE N.V. (n.d.). M0033 - SAFETY DATA SHEET.
- S D FINE-CHEM LIMITED. (n.d.). 4-AMINO-3-NITRO BENZONITRILE GHS Safety Data Sheet.
- Princeton University. (n.d.). Hazardous Chemical Exposures. Office of Environmental Health and Safety.
- Fisher Scientific. (2025, December 19). SAFETY DATA SHEET.
- Tokyo Chemical Industry. (2025, August 4). SAFETY DATA SHEET.
- BenchChem. (2025, December). The Synthesis of Substituted Benzonitriles: An In-depth Technical Guide.
- Cornell University. (n.d.). Chapter 7 - Management Procedures For Specific Waste Types.
- Organic Syntheses. (n.d.). Working with Hazardous Chemicals.
- MDPI. (2026, February 12). Ionic Liquids in the Aza-Michael Reaction: From Early Imidazolium Salts to Bio-Based Catalytic Media.
- Wikipedia. (n.d.). Sodium carbonate.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. fishersci.com [fishersci.com]
- 4. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 5. download.basf.com [download.basf.com]
- 6. nj.gov [nj.gov]
- 7. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
